Imidazo[1,2-a]pyridine-8-carboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOCKNWCRFHEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471037 | |
| Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-08-4 | |
| Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic routes for obtaining Imidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details two primary synthetic strategies, complete with experimental protocols adapted from established literature, quantitative data summaries, and workflow visualizations to facilitate understanding and replication.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of various pharmacologically active compounds. This guide outlines two principal pathways for its synthesis: the cyclization of a pre-functionalized pyridine and the functionalization of a pre-formed imidazo[1,2-a]pyridine ring system.
Synthetic Strategies
Two main retrosynthetic approaches are considered for the synthesis of this compound:
-
Route A: Cyclization of 2-amino-3-pyridinecarboxylic acid. This approach involves the construction of the imidazole ring onto a pyridine core that already possesses the desired carboxylic acid functionality at the 3-position.
-
Route B: Functionalization of an Imidazo[1,2-a]pyridine core. This strategy entails the initial synthesis of an imidazo[1,2-a]pyridine substituted at the 8-position with a group that can be subsequently converted into a carboxylic acid, such as an iodine atom.
Route A: Cyclization of 2-amino-3-pyridinecarboxylic acid
This pathway leverages the commercially available or synthetically accessible 2-amino-3-pyridinecarboxylic acid as the starting material. The imidazole ring is then formed by reacting it with a suitable two-carbon electrophile. A common and effective method is the condensation with an α-halocarbonyl compound, such as chloroacetaldehyde or an α-ketoacid derivative.
Caption: Synthetic pathway for Route A.
Route B: Functionalization of 8-Iodoimidazo[1,2-a]pyridine
This alternative route begins with the synthesis of an 8-halo-imidazo[1,2-a]pyridine, typically 8-iodoimidazo[1,2-a]pyridine, which serves as a versatile intermediate. This intermediate can then undergo a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid moiety.
Caption: Synthetic pathway for Route B.
Experimental Protocols
The following are detailed experimental procedures for the key transformations in the synthesis of this compound.
Route A: Experimental Protocol
Step 1: Cyclization of 2-amino-3-pyridinecarboxylic acid with Chloroacetaldehyde
-
Materials: 2-amino-3-pyridinecarboxylic acid, chloroacetaldehyde (50% aqueous solution), sodium bicarbonate, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-pyridinecarboxylic acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of ethanol and water.
-
Add chloroacetaldehyde (1.2 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Route B: Experimental Protocol
Step 1: Synthesis of 8-iodoimidazo[1,2-a]pyridine
-
Materials: 2-amino-3-iodopyridine, chloroacetaldehyde (50% aqueous solution), sodium bicarbonate, ethanol.
-
Procedure:
-
To a solution of 2-amino-3-iodopyridine (1.0 eq.) in ethanol, add sodium bicarbonate (2.0 eq.).
-
Add chloroacetaldehyde (1.2 eq.) dropwise to the suspension.
-
The reaction mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 8-iodoimidazo[1,2-a]pyridine.[1]
-
Step 2: Palladium-Catalyzed Carbonylation of 8-iodoimidazo[1,2-a]pyridine
-
Materials: 8-iodoimidazo[1,2-a]pyridine, palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand (e.g., PPh₃, dppf), a base (e.g., triethylamine, potassium carbonate), a source of CO (e.g., CO gas, Mo(CO)₆), and a suitable solvent (e.g., DMF, DMSO, methanol).
-
Procedure for Hydroxycarbonylation:
-
In a pressure vessel, combine 8-iodoimidazo[1,2-a]pyridine (1.0 eq.), the palladium catalyst (e.g., 5 mol%), and the ligand.
-
Add the solvent, the base, and a source of water.
-
Pressurize the vessel with carbon monoxide gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required time, monitoring the reaction by TLC or HPLC.
-
After cooling and venting the CO gas, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is acidified, and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
-
-
Alternative Procedure (Methoxycarbonylation followed by Hydrolysis):
-
Follow the general procedure for carbonylation, but use anhydrous methanol as the solvent and a non-aqueous base.
-
After the reaction, the resulting methyl imidazo[1,2-a]pyridine-8-carboxylate is isolated and purified.
-
The ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
-
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 8-Iodoimidazo[1,2-a]pyridine
| Starting Material | Reagent | Solvent | Yield | Reference |
| 2-amino-3-iodopyridine | Chloroacetaldehyde | Ethanol | 84-91% | [1] |
| 2-amino-3-iodopyridine | Chloroacetaldehyde | Acetonitrile | Moderate | [1] |
Table 2: Palladium-Catalyzed Aminocarbonylation of 8-Iodoimidazo[1,2-a]pyridine (as a model for Carbonylation)
| Substrate | Amine | Catalyst | Base | Solvent | Temperature (°C) | Pressure (bar) | Yield of Amide | Reference |
| 8-iodo-imidazo[1,2-a]pyridine | Various amines | SILP-Pd | Et₃N or DBU | DMF or Toluene | 100-120 | 5-30 | Good to Excellent | [1] |
Note: The conditions for the aminocarbonylation can be adapted for the synthesis of the carboxylic acid by replacing the amine with water (for direct hydroxycarbonylation) or an alcohol followed by hydrolysis.
Logical Workflow for Synthesis Route Selection
The choice between Route A and Route B will depend on the availability of starting materials, desired scale, and laboratory capabilities. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
This technical guide has outlined two robust synthetic strategies for the preparation of this compound. Both routes are based on well-established chemical transformations and can be adapted to various laboratory settings. The choice of a specific route will be guided by factors such as the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and data summaries serve as a valuable resource for researchers engaged in the synthesis of novel imidazo[1,2-a]pyridine derivatives.
References
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory effects.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic workflows.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two primary strategies:
-
Construction of the Imidazo[1,2-a]pyridine Core: This approach involves building the bicyclic ring system with the carboxylic acid or a precursor group already incorporated at the C8 position. This is often achieved through multi-component reactions or cyclocondensation reactions.
-
Functionalization of a Pre-formed Imidazo[1,2-a]pyridine Ring: This strategy begins with an existing imidazo[1,2-a]pyridine scaffold, which is then functionalized at the C8 position, typically through metal-catalyzed reactions.
Following the formation of the core acid, further derivatization of the carboxylic acid moiety is performed to generate esters, amides, and other functional groups.
Caption: High-level overview of the two primary synthetic strategies.
Strategy 1: Synthesis via Core Construction
This bottom-up approach constructs the desired scaffold from simpler precursors. A notable example is the catalyst-free, three-component condensation reaction.
Three-Component Condensation
A catalyst-free method has been reported for the synthesis of 3-(alkylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. This reaction involves the condensation of 2-amino-3-pyridinecarboxylic acid, an aromatic aldehyde, and an isocyanide.[3]
Quantitative Data for Three-Component Synthesis
| Entry | Aldehyde (Ar) | Isocyanide (R) | Yield (%) |
| 1 | C₆H₅ | t-Butyl | 91 |
| 2 | 4-Cl-C₆H₄ | t-Butyl | 92 |
| 3 | 4-MeO-C₆H₄ | t-Butyl | 89 |
| 4 | C₆H₅ | Cyclohexyl | 93 |
| 5 | 4-Cl-C₆H₄ | Cyclohexyl | 95 |
Data adapted from Ghasem Marandi, et al.[3]
Experimental Protocol: Three-Component Synthesis
Adapted from Marandi, et al.[3]
-
A mixture of 2-amino-3-pyridinecarboxylic acid (1 mmol), an aromatic aldehyde (1 mmol), and an isocyanide (1 mmol) is prepared in 5 mL of methanol.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
The solid product is washed with cold methanol (2 x 5 mL).
-
The product is then dried under vacuum to yield the pure 3-(alkylamino)-2-arylthis compound.
Strategy 2: Post-Functionalization of the Core
This strategy involves synthesizing a substituted imidazo[1,2-a]pyridine and subsequently introducing the carboxylic acid functionality at the C8 position. A powerful method for this is Palladium-catalyzed aminocarbonylation of an 8-iodo precursor.[1]
Palladium-Catalyzed Aminocarbonylation
This method introduces a carboxamide group at the C8 position, which can then be hydrolyzed to the corresponding carboxylic acid if desired. The reaction typically uses an 8-iodoimidazo[1,2-a]pyridine substrate, carbon monoxide (or a surrogate), an amine, and a palladium catalyst.[1]
Quantitative Data for Pd-Catalyzed Aminocarbonylation of 8-Iodo-2-methylimidazo[1,2-a]pyridine
| Entry | Amine | Catalyst System | CO Pressure (bar) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / dppf | 40 | 100 | 24 | 95 |
| 2 | Piperidine | Pd(OAc)₂ / dppf | 40 | 100 | 24 | 91 |
| 3 | Aniline | Pd(OAc)₂ / dppf | 40 | 100 | 24 | 78 |
| 4 | Benzylamine | Pd(OAc)₂ / dppf | 40 | 100 | 24 | 85 |
dppf = 1,1′-Bis(diphenylphosphino)ferrocene. Data adapted from B. V. S. K. Krishna, et al.[1]
Experimental Protocol: Synthesis of 8-Iodo Substrate and Carbonylation
Adapted from B. V. S. K. Krishna, et al.[1]
Part A: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-iodopyridine (1 mmol) in ethanol (10 mL), add chloroacetaldehyde (1.2 mmol, 50% aq. solution).
-
Reflux the mixture for 4-6 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 8-iodoimidazo[1,2-a]pyridine. (Typical yields: 84-91%).[1]
Part B: Pd-Catalyzed Aminocarbonylation
-
In a high-pressure autoclave, combine 8-iodo-imidazo[1,2-a]pyridine (1 mmol), Pd(OAc)₂ (0.02 mmol), and dppf (0.04 mmol) in toluene (10 mL).
-
Add the desired amine (1.2 mmol) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol).
-
Seal the autoclave, purge with carbon monoxide (CO), and then pressurize to 40 bar of CO.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the 8-carboxamide derivative.
Derivatization of this compound
Once the core carboxylic acid is obtained, it serves as a versatile handle for creating a library of derivatives, most commonly amides, through standard coupling reactions.
Caption: Workflow for amide synthesis from the carboxylic acid.
Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling
This protocol is adapted from standard amide coupling procedures, similar to those used for other imidazo[1,2-a]pyridine carboxylic acids.[4]
-
Dissolve this compound (1.0 mmol) in an anhydrous solvent like acetonitrile or DMF (10 mL).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) to the solution.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Treat the residue with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and quench the coupling reagents.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by column chromatography or recrystallization to yield the final amide derivative.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemmethod.com [chemmethod.com]
Physicochemical Properties of Imidazo[1,2-a]pyridine-8-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine and its derivatives represent a class of privileged heterocyclic scaffolds with significant therapeutic potential, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antituberculosis properties. This technical guide focuses on the core physicochemical properties of a specific member of this family, Imidazo[1,2-a]pyridine-8-carboxylic acid. Due to a scarcity of direct experimental data for this specific isomer in publicly available literature, this document compiles known information, including its synthesis, calculated properties, and data from closely related analogs. Furthermore, it provides detailed, standardized experimental protocols for the determination of key physicochemical parameters, offering a framework for the comprehensive characterization of this and similar molecules. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation into this promising compound.
Introduction
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged fused heterocycle that has garnered substantial interest in medicinal chemistry. Its structural similarity to purines allows for interactions with a variety of biological targets. Numerous derivatives of this scaffold have been developed and investigated for a wide range of pharmacological activities. This compound is a key analog, offering a handle for further chemical modification through its carboxylic acid moiety. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing new derivatives with improved therapeutic profiles.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 133427-08-4
-
Molecular Formula: C₈H₆N₂O₂
-
Molecular Weight: 162.15 g/mol
-
Canonical SMILES: C1=CC2=C(C=C1)N=CN2C(=O)O
-
InChI Key: ONOJJCTXSDBVSP-UHFFFAOYSA-N
Physicochemical Properties
Direct experimental data for this compound is limited. The following tables summarize available calculated data for the target compound and experimental data for closely related isomers to provide a comparative context.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 1.3 | Predicted |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Calculated |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
Table 2: Experimental Physicochemical Properties of Imidazo[1,2-a]pyridine Isomers
| Property | Imidazo[1,2-a]pyridine-2-carboxylic acid | Imidazo[1,2-a]pyridine-3-carboxylic acid | Imidazo[1,2-a]pyridine-6-carboxylic acid |
| CAS Number | 64951-08-2[1] | 6200-60-8[2] | 139022-25-6[3][4] |
| Molecular Formula | C₈H₆N₂O₂[1] | C₈H₆N₂O₂[2] | C₈H₆N₂O₂[3][4] |
| Molecular Weight | 162.15 g/mol [1] | 162.15 g/mol [] | 162.15 g/mol [4] |
| Melting Point | 275-295 °C[1] | Not Available | Not Available |
| Appearance | Solid[1] | Solid | Solid |
Spectral Data
While specific spectra for this compound are not publicly available, the following are the expected key spectral characteristics based on its structure and data from related compounds.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group.
-
¹³C NMR: The spectrum will display eight signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which is expected to appear in the downfield region.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=N and C=C stretching vibrations of the heterocyclic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ).
Experimental Protocols
The following are detailed, standard methodologies for the synthesis and determination of the key physicochemical properties of this compound.
Synthesis of this compound
This protocol is adapted from a documented synthesis of the target compound.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure:
-
Suspend 2-aminonicotinic acid (1.0 eq) in acetonitrile.
-
Add 2-bromo-1,1-dimethoxyethane (1.0 eq) to the suspension.
-
Heat the resulting mixture to 150 °C in a microwave reactor for 2 hours.
-
After the reaction is complete, cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate sequentially with acetonitrile and hexane to afford the final product.
Determination of pKa by Potentiometric Titration
This protocol is a standard method for determining the acid dissociation constant (pKa).[6][7][8][9][10]
Figure 2: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[11][12][13]
Figure 3: Workflow for LogP determination by the shake-flask method.
Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15][16][17]
Figure 4: Workflow for thermodynamic solubility determination.
Biological Context and Potential Signaling Pathway Involvement
While direct studies on this compound are scarce, numerous derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to possess potent anti-inflammatory and anticancer activities. For instance, certain derivatives have been demonstrated to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[18] The NF-κB and STAT3 pathways are crucial regulators of inflammation and cell proliferation, and their inhibition is a key strategy in the development of novel therapeutics for cancer and inflammatory diseases. The carboxylic acid moiety at the 8-position of the core structure provides a valuable point for chemical modification to explore and optimize activity against these and other relevant biological targets.
Figure 5: Potential signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for further development in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a compilation of the current knowledge, including calculated properties and data from related isomers. The detailed experimental protocols for synthesis and characterization offer a clear path forward for researchers to generate the necessary data to fully evaluate the drug-like properties of this molecule. Further investigation into this compound and its derivatives is warranted to explore its potential as a therapeutic agent.
References
- 1. Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2 [sigmaaldrich.com]
- 2. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. pharmatutor.org [pharmatutor.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-08-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine-8-carboxylic acid, with the Chemical Abstracts Service (CAS) number 133427-08-4, is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique fused ring structure serves as a versatile scaffold for the synthesis of a multitude of bioactive molecules. While this compound is primarily recognized as a key intermediate, its derivatives have demonstrated significant potential in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and the broader biological context of this compound, with a focus on the signaling pathways modulated by its derivatives.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 133427-08-4 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 162.15 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% or ≥99% (by HPLC) | [1] |
| Storage Conditions | 0 - 8 °C or -20°C | [1][3] |
| MDL Number | MFCD06739251 | [1] |
| PubChem ID | 11715357 | [1] |
| Topological Polar Surface Area | 54.6 Ų | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon.
Experimental Protocol: Synthesis from 2-Aminonicotinic Acid
A general and straightforward procedure for the synthesis of this compound involves the reaction of 2-aminonicotinic acid with bromoacetaldehyde dimethyl acetal.
Materials:
-
2-Aminonicotinic acid
-
Bromoacetaldehyde dimethyl acetal
-
Acetonitrile (anhydrous)
-
Hexane
Procedure:
-
To a suspension of 2-aminonicotinic acid (1.0 equivalent) in anhydrous acetonitrile, add bromoacetaldehyde dimethyl acetal (1.0 equivalent).
-
Heat the resulting mixture in a sealed vessel, for instance, using a microwave reactor, at a temperature of approximately 150°C for 2 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the collected solid sequentially with acetonitrile and hexane to remove any unreacted starting materials and by-products.
-
Dry the final product under vacuum to yield this compound as a solid.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Biological Significance and Therapeutic Potential of Derivatives
While this compound itself is primarily a synthetic intermediate, its structural core is found in numerous derivatives with potent biological activities. These derivatives have been extensively investigated for their anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity
Derivatives of Imidazo[1,2-a]pyridine have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. A significant mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are central regulators of the inflammatory response, and their dysregulation is implicated in various inflammatory diseases and cancers.
The diagram below illustrates the general mechanism of anti-inflammatory action of Imidazo[1,2-a]pyridine derivatives.
Caption: Anti-inflammatory Mechanism.
Anti-Cancer Activity
The Imidazo[1,2-a]pyridine scaffold is a prominent feature in the development of novel anti-cancer agents. Derivatives have been synthesized and evaluated for their ability to inhibit various kinases involved in cancer cell proliferation and survival, such as PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B), and mTOR (mammalian Target of Rapamycin). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, and its aberrant activation is a hallmark of many cancers.
The following diagram depicts the role of Imidazo[1,2-a]pyridine derivatives in modulating the PI3K/Akt/mTOR signaling pathway.
Caption: Anti-Cancer Mechanism.
Experimental Protocols for Biological Evaluation (General)
While specific biological data for this compound is not extensively available, the following outlines a general experimental workflow for assessing the anti-inflammatory and anti-cancer potential of its derivatives.
In Vitro Anti-Inflammatory Assay Workflow
Caption: In Vitro Anti-Inflammatory Assay.
In Vitro Anti-Cancer Assay Workflow
Caption: In Vitro Anti-Cancer Assay.
Conclusion
This compound (CAS 133427-08-4) is a compound of significant interest to the medicinal chemistry and drug development communities. While its primary role is that of a versatile synthetic intermediate, the potent and diverse biological activities of its derivatives underscore the therapeutic potential of the Imidazo[1,2-a]pyridine scaffold. Further exploration of novel derivatives based on this core structure holds considerable promise for the discovery of new anti-inflammatory and anti-cancer agents. This guide provides a foundational understanding of its properties, synthesis, and the biological rationale for its use in drug discovery programs.
References
The Biological Versatility of Imidazo[1,2-a]pyridine-8-carboxylic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the biological activities associated with Imidazo[1,2-a]pyridine-8-carboxylic acid and its closely related amide derivatives. While direct biological data on the carboxylic acid moiety itself is limited in publicly available research, it serves as a crucial intermediate in the synthesis of potent Imidazo[1,2-a]pyridine-8-carboxamides, which have demonstrated significant promise, particularly as antitubercular agents. This document will provide a comprehensive overview of the available data, experimental methodologies, and relevant biological pathways.
Antitubercular Activity of Imidazo[1,2-a]pyridine-8-carboxamides
The most prominent biological activity reported for the 8-substituted imidazo[1,2-a]pyridine core is its potent effect against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has primarily focused on a series of Imidazo[1,2-a]pyridine-8-carboxamides, which have emerged as a novel class of antimycobacterial agents.
Quantitative Data Summary
Whole-cell screening of focused libraries has identified several Imidazo[1,2-a]pyridine-8-carboxamide derivatives with potent activity against drug-susceptible and drug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency.
| Compound/Derivative | Mtb Strain | MIC (μM) | Reference |
| Imidazo[1,2-a]pyridine-8-carboxamides | H37Rv | Not specified in abstract | [1] |
| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | H37Rv | 0.10 - 0.19 | [2] |
| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | MDR and XDR strains | 0.05 - 1.5 | [2] |
Note: The available literature predominantly focuses on the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides and general imidazo[1,2-a]pyridine-8-carboxamides, with specific MIC values for a broad range of 8-carboxamide derivatives not being readily available in the initial search results. The data for the 3-carboxamides is included to highlight the potential of this scaffold.
Mechanism of Action: Inhibition of QcrB
The antitubercular activity of imidazo[1,2-a]pyridine derivatives, including the carboxamides, is linked to the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis. Specifically, these compounds target the QcrB subunit of this complex.[3][4] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and subsequent depletion of cellular ATP, which is essential for the survival of the bacterium.
Caption: Mechanism of antitubercular action of Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Whole-Cell Screening against Mycobacterium tuberculosis
The primary method for determining the antitubercular activity of these compounds is through whole-cell phenotypic screening. A common protocol is the Microplate Alamar Blue Assay (MABA).
-
Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase.
-
Compound Preparation: The test compounds, including Imidazo[1,2-a]pyridine-8-carboxamide derivatives, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in 96-well microplates.
-
Inoculation: The Mtb culture is diluted to a specific optical density (e.g., OD600 of 0.05-0.1) and added to the wells containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well.
-
Readout: After a further incubation of 16-24 hours, the fluorescence or absorbance is measured. A change in color from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
References
- 1. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. While Imidazo[1,2-a]pyridine-8-carboxylic acid often serves as a key synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimycobacterial effects. This technical guide provides an in-depth exploration of the core mechanisms of action of these derivatives, focusing on their interactions with key signaling pathways and molecular targets. We present a synthesis of current research, including quantitative data on compound efficacy, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical research due to their wide range of pharmacological properties.[1][2] Derivatives of the core Imidazo[1,2-a]pyridine structure have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-infective agents.[3][4][5] This guide focuses on the molecular mechanisms underpinning these biological activities, with a particular emphasis on the modulation of critical cellular signaling pathways.
Anti-Cancer Mechanisms of Action
Derivatives of imidazo[1,2-a]pyridine have been shown to exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest, and by inhibiting key survival pathways.
Inhibition of the Akt/mTOR Signaling Pathway and Induction of Apoptosis
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation in many cancers.[3][6] Inhibition of this pathway by these compounds leads to a reduction in the levels of phosphorylated (active) Akt and mTOR.[7] This disruption of pro-survival signaling culminates in the induction of apoptosis, or programmed cell death.
The apoptotic process induced by these derivatives often involves the intrinsic pathway, characterized by an increase in the pro-apoptotic protein BAX and the activation of caspase-9.[6][7] Furthermore, some derivatives have been shown to induce apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8, and an increase in PARP cleavage.[4]
Induction of Cell Cycle Arrest via p53 and p21
In addition to inducing apoptosis, certain imidazo[1,2-a]pyridine compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. This is often mediated by an increase in the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4][6] Elevated levels of p21 lead to arrest in the G0/G1 and G2/M phases of the cell cycle, thereby preventing cancer cell division.[4]
Inhibition of Rab Geranylgeranyl Transferase (RGGT)
A distinct anti-cancer strategy employed by some imidazo[1,2-a]pyridine derivatives is the inhibition of Rab geranylgeranyl transferase (RGGT).[2][8] RGGT is a crucial enzyme for the post-translational modification of Rab GTPases, proteins that are essential for vesicular trafficking.[2] By inhibiting RGGT, these compounds disrupt Rab protein function, which can lead to cytotoxicity in cancer cells that are dependent on these pathways.[2] The inhibitory activity is often sensitive to the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring.[2]
Anti-Inflammatory Mechanisms of Action
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties through the modulation of the STAT3/NF-κB signaling pathway and inhibition of cyclooxygenase (COX) enzymes.
Modulation of the STAT3/NF-κB Signaling Pathway
A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[4] MIA was found to diminish the DNA-binding activity of NF-κB and increase the expression of its inhibitor, IκBα.[1] It also suppresses the phosphorylation of STAT3.[4] The synergistic inhibition of both NF-κB and STAT3 leads to a reduction in the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a decrease in the production of inflammatory cytokines.[1][4]
Inhibition of Cyclooxygenase (COX) Enzymes
Several imidazo[1,2-a]pyridine derivatives have been designed as selective inhibitors of COX-2, a key enzyme in the synthesis of prostaglandins which are inflammatory mediators.[9][10][11] The selectivity for COX-2 over the constitutively expressed COX-1 is a desirable feature for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[12] The methylsulfonyl pharmacophore in some of these derivatives has been shown to interact with the secondary pocket of the COX-2 active site, contributing to their potency and selectivity.[9][12]
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents with selective activity against Mycobacterium tuberculosis.[5][13] While the precise mechanism of action is still under investigation, some derivatives have been suggested to target the CIII2CIV2 supercomplex in the electron transport chain.[14] Another proposed target is the mycobacterial ATP synthase.[15]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine derivatives against different biological targets.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [13] |
| Compound 6 | WM115 (Melanoma) | <12 | [13] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [13] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [16] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [16] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [16] |
| HB9 | A549 (Lung Cancer) | 50.56 | [17] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [17] |
| Cisplatin | A549 (Lung Cancer) | 53.25 | [17] |
| Cisplatin | HepG2 (Liver Carcinoma) | 54.81 | [17] |
Table 2: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| 5e | 0.05 | - | [9][11] |
| 5f | 0.05 | - | [9][11] |
| 5j | 0.05 | - | [9][11] |
| 5i | - | 897.19 | [9][11] |
| 5n | 0.07 | 508.6 | [12] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the Akt/mTOR pathway and induction of apoptosis and cell cycle arrest.
Caption: Modulation of the STAT3/NF-κB anti-inflammatory signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cell lines.[18][19]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins such as p53, p21, Akt, and mTOR.[20][21][22]
-
Cell Lysis: Treat cells with the Imidazo[1,2-a]pyridine derivatives as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-p21, anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB DNA Binding Activity ELISA
This assay quantifies the activation of NF-κB by measuring its ability to bind to a specific DNA sequence.[23][24][25]
-
Nuclear Extract Preparation: Treat cells with the Imidazo[1,2-a]pyridine derivatives and a stimulant (e.g., LPS) if necessary. Prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Assay Procedure (based on a commercial kit):
-
Add standards and nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate for 1 hour at 37°C to allow NF-κB to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the active form of NF-κB (e.g., p65). Incubate for 1 hour at 37°C.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C.
-
Wash the wells and add a TMB substrate solution. Incubate for 15-20 minutes at 37°C.
-
Add a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of active NF-κB in the samples.
Conclusion
Derivatives of the imidazo[1,2-a]pyridine scaffold represent a promising class of therapeutic agents with diverse mechanisms of action. Their ability to modulate key signaling pathways involved in cancer and inflammation, such as the Akt/mTOR and STAT3/NF-κB pathways, as well as their activity against specific enzymes like COX-2 and RGGT, underscores their potential for the development of novel drugs. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this versatile chemical class. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 16. journal.waocp.org [journal.waocp.org]
- 17. chemmethod.com [chemmethod.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cloud-clone.com [cloud-clone.com]
- 24. Human NFκB(Nuclear Factor Kappa B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 25. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
An In-depth Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-cancer, anti-tubercular, and anti-inflammatory properties.[1][2] This document aims to serve as a centralized resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₈H₆N₂O₂[3] Molecular Weight: 162.15 g/mol [3] CAS Number: 133427-08-4[3]
Spectroscopic Data
While a complete set of spectroscopic data for this compound is not available in a single public source, the following tables summarize the expected and reported data based on closely related analogs and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 7.8 - 8.2 | s | - | |
| H-3 | 7.5 - 7.9 | s | - | |
| H-5 | 8.0 - 8.4 | d | 6.5 - 7.5 | |
| H-6 | 6.8 - 7.2 | t | 6.5 - 7.5 | |
| H-7 | 7.6 - 8.0 | d | 6.5 - 7.5 | |
| -COOH | 10.0 - 13.0 | br s | - | Exchangeable with D₂O |
Note: Predicted values are based on the analysis of similar imidazo[1,2-a]pyridine structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 145 |
| C-3 | 110 - 120 |
| C-5 | 125 - 135 |
| C-6 | 115 - 125 |
| C-7 | 120 - 130 |
| C-8 | 140 - 150 |
| C-8a | 145 - 155 |
| -COOH | 165 - 175 |
Note: Predicted values are based on published data for related imidazo[1,2-a]pyridine derivatives and standard ¹³C NMR chemical shift tables.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 163.0502 | Calculated for C₈H₇N₂O₂⁺ |
| [M]⁺ | 162.0429 | Molecular Ion |
| [M-H]⁻ | 161.0356 | Calculated for C₈H₅N₂O₂⁻ |
Note: The fragmentation pattern would be dependent on the ionization technique used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N (Imidazo ring) | 1630 - 1650 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Note: These are typical ranges for the specified functional groups. The exact peak positions can be influenced by the molecular environment and physical state of the sample.[6][7][8]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.[9]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.[10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and characterization workflow.
Hypothetical Signaling Pathway
Given the known anti-cancer properties of the imidazo[1,2-a]pyridine scaffold, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical PI3K/Akt/mTOR inhibition.
References
- 1. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Navigating the Spectral Landscape of Imidazo[1,2-a]pyridine-8-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data for Imidazo[1,2-a]pyridine-8-carboxylic acid
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data for the parent imidazo[1,2-a]pyridine and substituted derivatives, including 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid. The deshielding effect of the carboxylic acid group at the C8 position is expected to significantly influence the chemical shifts of the adjacent protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.0 - 8.2 | s | - |
| H-3 | ~ 7.6 - 7.8 | s | - |
| H-5 | ~ 8.2 - 8.4 | d | ~ 7.0 |
| H-6 | ~ 7.0 - 7.2 | t | ~ 7.0 |
| H-7 | ~ 7.8 - 8.0 | d | ~ 7.0 |
| COOH | ~ 13.0 - 14.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 138 - 140 |
| C-3 | ~ 112 - 114 |
| C-5 | ~ 128 - 130 |
| C-6 | ~ 115 - 117 |
| C-7 | ~ 120 - 122 |
| C-8 | ~ 135 - 137 |
| C-8a | ~ 145 - 147 |
| COOH | ~ 165 - 167 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of imidazo[1,2-a]pyridine derivatives, based on methods reported in the literature for similar compounds.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, is typically sufficient.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Reference: TMS at 0.00 ppm or the solvent carbon signals (e.g., DMSO-d₆ at 39.52 ppm).
-
Logical Workflow for NMR Data Analysis
The process of analyzing and assigning NMR spectra for a novel or uncharacterized compound like this compound follows a logical progression.
Caption: A logical workflow for the analysis and assignment of NMR spectra.
Signaling Pathway Context: Imidazo[1,2-a]pyridines in Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The structural information obtained from NMR is vital for the rational design of more potent and selective kinase inhibitors.
Caption: Inhibition of a kinase cascade by an imidazo[1,2-a]pyridine derivative.
This technical guide serves as a foundational resource for researchers working with this compound and its analogues. The provided predicted data, experimental protocols, and workflow diagrams aim to facilitate the efficient and accurate characterization of these important pharmaceutical building blocks. As more experimental data becomes publicly available, this guide will be updated to reflect the most current and precise spectral information.
Potential Therapeutic Targets of Imidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While Imidazo[1,2-a]pyridine-8-carboxylic acid itself is often a key synthetic intermediate, its derivatives, particularly the corresponding carboxamides, have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of these derivatives, focusing on their applications in tuberculosis, cancer, and inflammation. The information presented herein is intended to facilitate further research and drug development efforts in these critical areas.
Anti-Tuberculosis Activity: Targeting Mycobacterial Respiration
Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A primary mechanism of action for these compounds is the inhibition of the electron transport chain, a critical pathway for cellular respiration and energy production in Mtb.
Primary Target: Ubiquinol Cytochrome C Reductase (QcrB)
A significant number of imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the ubiquinol cytochrome c reductase (complex III) of the electron transport chain. Specifically, they target the QcrB subunit of this complex.[1][2] Inhibition of QcrB disrupts the electron flow, leading to a decrease in ATP synthesis and ultimately, bacterial cell death. The potent activity of these compounds against both drug-susceptible and drug-resistant strains of Mtb makes QcrB an attractive therapeutic target.[2]
Secondary Target: F-ATP Synthase
In addition to QcrB, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the F-ATP synthase (ATP synthase), another crucial enzyme in the oxidative phosphorylation pathway.[2] By directly inhibiting this enzyme, these compounds block the final step of ATP synthesis, further contributing to the depletion of cellular energy and the bactericidal effect.
Quantitative Data: Anti-Tuberculosis Activity
The anti-mycobacterial potency of Imidazo[1,2-a]pyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of Mtb.
| Compound Class | Target | Mtb Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-8-carboxamides | QcrB | H37Rv | 0.03 - 5 | [1] |
| Imidazo[1,2-a]pyridine Ethers | F-ATP Synthase | - | <0.5 (MIC80) | [2] |
Anti-Cancer Activity: Modulating Key Signaling Pathways
The development of novel anti-cancer therapeutics is a major focus of drug discovery, and derivatives of this compound have shown promise in this area by targeting signaling pathways that are often dysregulated in cancer cells.
Target Pathway: STAT3/NF-κB Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in cancer cell proliferation, survival, and inflammation. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activation of both STAT3 and NF-κB.[3] This dual inhibition can lead to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.
Mechanism of Action
The inhibition of the STAT3/NF-κB pathway by these compounds can lead to a cascade of downstream effects, including:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins such as Bax.
-
Cell Cycle Arrest: Preventing the progression of cancer cells through the cell cycle.
-
Anti-inflammatory Effects: Reducing the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS within the tumor microenvironment.
Quantitative Data: Anti-Cancer Activity
The in vitro anti-cancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast Cancer) | 45 - 79.6 | [4][5] |
| Imidazo[1,2-a]pyridine-based 1,2,3-triazoles | HeLa (Cervical Cancer) | 10.89 | [6] |
| Imidazo[1,2-a]pyridine-based 1,2,3-triazoles | MCF-7 (Breast Cancer) | 2.35 | [6] |
| Imidazo[1,2-a]pyridine hybrids | A549 (Lung Cancer) | 50.56 | [7] |
| Imidazo[1,2-a]pyridine hybrids | HepG2 (Liver Cancer) | 51.52 | [7] |
Anti-Inflammatory Activity: Inhibition of Cyclooxygenase Enzymes
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Derivatives of this compound have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Target Enzymes: COX-1 and COX-2
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit both COX-1 and COX-2, with some exhibiting selectivity for COX-2.[8] Selective COX-2 inhibition is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Data: Anti-Inflammatory Activity
The inhibitory potency of these compounds against COX enzymes is determined by their IC50 values.
| Compound Class | Target | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | COX-2 | Varies (preferential inhibition) | [8] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
A common method for the synthesis of Imidazo[1,2-a]pyridine-8-carboxamides from the corresponding carboxylic acid involves an amide coupling reaction.
Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Addition of the Amine: To the activated carboxylic acid solution, add the desired primary or secondary amine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine-8-carboxamide.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Inhibition of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.
References
- 1. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry—A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This bicyclic nitrogen-containing heterocycle has demonstrated a remarkable versatility, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these significant compounds, complemented by detailed experimental protocols, quantitative data, and pathway visualizations.
The Dawn of Imidazo[1,2-a]pyridines: The Tschitschibabin Synthesis
The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Tschitschibabin. The classical Tschitschibabin synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. This fundamental reaction laid the groundwork for the entire class of compounds, providing a straightforward, albeit sometimes low-yielding, method for constructing the fused imidazole ring system.
Classical Experimental Protocol: Tschitschibabin Synthesis
A general procedure for the Tschitschibabin synthesis is as follows:
Reactants:
-
2-Aminopyridine (1 equivalent)
-
α-Bromoacetophenone (1 equivalent)
-
Solvent (e.g., ethanol, acetone, or neat)
-
Base (optional, e.g., sodium bicarbonate)
Procedure:
-
Dissolve 2-aminopyridine in a suitable solvent in a round-bottom flask.
-
Add the α-bromoacetophenone to the solution.
-
The reaction mixture is typically heated to reflux for several hours. In some variations, the reaction is carried out at high temperatures (150-200 °C) in a sealed tube without a solvent.[1]
-
After cooling, the reaction mixture is often treated with a base to neutralize the hydrobromide salt formed and to facilitate the cyclization.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine.
Evolution of Synthetic Methodologies: Expanding the Chemical Space
While the Tschitschibabin synthesis remains a fundamental method, the demand for greater molecular diversity, higher yields, and more environmentally friendly processes has driven the development of numerous innovative synthetic strategies.
Multi-Component Reactions (MCRs): A Paradigm Shift in Efficiency
The advent of multi-component reactions (MCRs) revolutionized the synthesis of imidazo[1,2-a]pyridines. These one-pot reactions allow for the combination of three or more starting materials to form a complex product in a single step, significantly improving efficiency and atom economy.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.
Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction
Reactants:
-
2-Aminopyridine (1 equivalent)
-
Aldehyde (1.2 equivalents)
-
Isocyanide (1.2 equivalents)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 0.08 equivalents)
-
Solvent (e.g., 3:1 DCM/MeOH)
Procedure:
-
To a microwave vial, add the 2-aminopyridine, aldehyde, and Lewis acid catalyst.
-
Add the solvent mixture to the vial.
-
Add the isocyanide to the reaction mixture.
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 1 hour.[2]
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-aminoimidazo[1,2-a]pyridine derivative.
Ugi-type multicomponent reactions have also been adapted for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. These reactions typically involve a 2-aminopyridine, an aldehyde, an isonitrile, and a carboxylic acid, although variations exist.
Experimental Protocol: Ugi-Type Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyridines
Reactants:
-
2-Aminopyridine (1 mmol)
-
Aldehyde (1 mmol)
-
Isonitrile (1 mmol)
-
Glacial Acetic Acid (2 mmol)
-
Methanol (3 mL)
Procedure:
-
Dissolve or suspend the 2-aminopyridine, aldehyde, and isonitrile in methanol in a suitable reaction vessel.
-
Add glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture to pH 1 with 1N HCl and stir for 30 minutes to quench any residual isonitrile.
-
Evaporate the solvent to dryness, and the resulting product can be further purified if necessary.
The following diagram illustrates the general workflow for these influential multi-component reactions.
Biological Significance and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a privileged core in a multitude of marketed drugs and clinical candidates, showcasing a broad spectrum of biological activities.[3][4][5]
Marketed Drugs
Several commercially successful drugs are based on the imidazo[1,2-a]pyridine framework, highlighting its therapeutic importance.
| Drug Name | Therapeutic Class | Year of Introduction (Approx.) |
| Zolpidem | Hypnotic (Insomnia Treatment) | 1992 |
| Alpidem | Anxiolytic | 1991 |
| Olprinone | Cardiotonic Agent | 1996 |
| Zolimidine | Antiulcer Agent | 1970s |
| Saripidem | Anxiolytic | Investigational |
| Necopidem | Anxiolytic | Investigational |
| Minodronic acid | Antiosteoporotic | 2009 |
Synthesis of Key Therapeutic Agents: Zolpidem and Alpidem
The syntheses of Zolpidem and Alpidem, two prominent drugs from this class, often employ multi-step sequences starting from substituted 2-aminopyridines.
Synthetic Protocol: One-Pot Synthesis of Alpidem
Reactants:
-
2-Amino-5-chloropyridine
-
p-Chlorobenzaldehyde
-
N,N-Dipropylpropiolamide
-
CuCl (5 mol%)
-
Cu(OTf)₂ (5 mol%)
-
Toluene
Procedure:
-
In a glovebox, charge a microreactor with 2-amino-5-chloropyridine, CuCl, and Cu(OTf)₂.
-
Add dry toluene, followed by p-chlorobenzaldehyde and N,N-dipropylpropiolamide.
-
Seal the reactor and heat to 120 °C.
-
The reaction proceeds as a sequential three-component coupling to yield Alpidem.[6] A reported yield for this one-pot synthesis is 83%.[6]
Synthetic Protocol: Modified Synthesis of Zolpidem
A common synthetic route for Zolpidem involves several steps, including the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position. A modified, scalable process reports an overall yield improvement to 66% over four stages.[7][8]
Key Steps:
-
Condensation: Reaction of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone to form the imidazo[1,2-a]pyridine intermediate.
-
Mannich Reaction: Introduction of a dimethylaminomethyl group at the 3-position.
-
Cyanation: Conversion of the Mannich base to the corresponding nitrile.
-
Hydrolysis and Amidation: Hydrolysis of the nitrile to the carboxylic acid, followed by amidation with dimethylamine to yield Zolpidem. A reported process avoids the isolation of intermediates, improving efficiency.[7][9]
Mechanism of Action: Targeting Key Signaling Pathways
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with various biological targets. A significant area of research has focused on their role as kinase inhibitors, particularly in the context of cancer therapy.
Inhibition of the PI3K/Akt/mTOR Pathway
Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[10][11][12][13][14] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival.[10][14]
The following diagram illustrates the inhibitory action of certain imidazo[1,2-a]pyridine compounds on the PI3K/Akt/mTOR signaling cascade.
Antitubercular Activity
Imidazo[1,2-a]pyridines have also emerged as a promising class of antitubercular agents, with some compounds demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis.[1][15][16] For instance, the clinical candidate Q203 targets the cytochrome b subunit of the electron transport chain. Other derivatives have shown minimum inhibitory concentrations (MIC) in the nanomolar range.[17]
Quantitative Analysis of Biological Activity
The following tables summarize key quantitative data for selected imidazo[1,2-a]pyridine derivatives, showcasing their potency as anticancer and antitubercular agents.
Anticancer Activity: PI3Kα Inhibition and Cellular Potency
| Compound ID | PI3Kα IC₅₀ (nM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 35 | 150 | T47D (Breast) | Not specified | [12] |
| Compound 13k | 1.94 | HCC827 (Lung) | 0.09 | [13][14] |
| PI3Kα Inhibitor | 2 | T47D (Breast) | >10 | [10] |
| Compound 6 | Not specified | A375 (Melanoma) | 9.7 - 44.6 | [10] |
| Compound 7 | 0.20 (PI3K) | HCT-116 (Colon) | 0.01 | [18] |
Antitubercular Activity
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 18 | H₃₇Rv | <0.004 | [17] |
| Compound 13 | H₃₇Rv | 0.006 | [17] |
| Q203 | H₃₇Rv | Not specified (Potent) | [1] |
| N-(2-phenoxyethyl) derivative | Drug-sensitive Mtb | 0.069 - 0.174 | [15] |
Conclusion
From its humble beginnings in Tschitschibabin's laboratory, the imidazo[1,2-a]pyridine scaffold has evolved into a powerhouse of medicinal chemistry. The development of innovative synthetic methodologies, particularly multi-component reactions, has unlocked access to a vast and diverse chemical space. The remarkable range of biological activities, from hypnotic and anxiolytic to potent anticancer and antitubercular effects, underscores the enduring importance of this privileged heterocyclic system. As our understanding of disease pathways deepens, the rational design and synthesis of novel imidazo[1,2-a]pyridine derivatives will undoubtedly continue to yield groundbreaking therapeutic agents for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 3. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. jocpr.com [jocpr.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyridine-8-carboxylic Acid: A Technical Review of Its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This bicyclic system, arising from the fusion of imidazole and pyridine rings, has attracted significant attention from researchers due to its versatile pharmacological profile, which includes anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide provides an in-depth review of the available literature on a specific derivative, Imidazo[1,2-a]pyridine-8-carboxylic acid, and its closely related analogues. We will delve into its synthesis, summarize key quantitative biological data, and elucidate the signaling pathways implicated in its mechanism of action.
Synthesis of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid[3]
This synthesis proceeds via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.
Materials:
-
2-aminopyridin-3-ol (1)
-
Bromopyruvic acid (2)
-
Anhydrous Methanol (MeOH)
Procedure:
-
A suspension of 2-aminopyridin-3-ol (1) (2.2 g, 20 mmol) in anhydrous MeOH (50 mL) is prepared.
-
Bromopyruvic acid (2) (3.34 g, 20 mmol) is added to the suspension at room temperature.
-
The reaction mixture is stirred, and the progress is monitored (details on monitoring, e.g., TLC, not specified in the abstract).
-
Upon completion, the product, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (4), is isolated as a greyish-white solid.
-
The reported yield for this reaction is 39% (1.39 g).[3]
This protocol offers a foundational method that could be modified for the synthesis of this compound, likely by starting with 2-aminoisonicotinic acid and an appropriate cyclizing agent.
Biological Activity and Quantitative Data
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential in various therapeutic areas, most notably in anti-inflammatory and anticancer applications. The carboxylic acid functionality, in particular, has been explored for its role in modulating biological activity.
Anti-inflammatory Activity
Studies on imidazo[1,2-a]pyridine carboxylic acid derivatives have indicated their potential as anti-inflammatory agents, with some compounds showing preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[4][5] This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. A docking analysis of selected imidazo[1,2-a]pyridine carboxylic acid derivatives suggested their binding to the active sites of both COX-1 and COX-2 enzymes.[5]
Anticancer Activity
Several novel imidazo[1,2-a]pyridine compounds have been evaluated for their anticancer effects. For instance, compounds IP-5 and IP-6 have shown potent cytotoxic activity against the HCC1937 breast cancer cell line.[6] The quantitative data for these and other derivatives are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [6] |
| HB9 | A549 (Lung Cancer) | 50.56 | [7] |
| HB10 | HepG2 (Liver Cancer) | 51.52 | [7] |
These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel anticancer agents. The variations in potency among the different derivatives underscore the importance of the substitution pattern on the heterocyclic core for biological activity.
Signaling Pathways and Mechanism of Action
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are underpinned by their modulation of key cellular signaling pathways.
STAT3/NF-κB Signaling Pathway in Inflammation and Cancer
A novel synthetic imidazo[1,2-a]pyridine derivative, abbreviated as MIA, has been shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[1] This compound was found to inhibit the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and COX-2.[1] The interplay between STAT3 and NF-κB is crucial in the regulation of inflammation and cell survival, and its inhibition represents a promising strategy for the treatment of inflammatory diseases and cancer.
The proposed mechanism of action for MIA is depicted in the following diagram:
p53/p21 and Akt Signaling Pathways in Cancer
In the context of cancer, certain imidazo[1,2-a]pyridine compounds have been found to induce cell cycle arrest and apoptosis through the modulation of the p53/p21 and Akt signaling pathways.[8] For example, the compound IP-5 was observed to increase the levels of p53 and p21 proteins, which are key regulators of the cell cycle.[6] Furthermore, IP-5 was shown to inhibit the Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[6]
The following diagram illustrates the experimental workflow to elucidate the mechanism of action of these compounds:
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, and specifically its carboxylic acid derivatives, represents a promising area for drug discovery and development. The available literature, primarily on closely related analogues, suggests that this compound likely possesses interesting anti-inflammatory and anticancer properties. Future research should focus on the targeted synthesis of this specific compound to enable a thorough evaluation of its biological activity. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial steps in realizing its therapeutic potential. The insights gained from the study of its derivatives provide a strong foundation and a clear direction for these future investigations.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide array of applications in medicinal chemistry and materials science.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] Several marketed drugs, such as Zolpidem, Alpidem, and Zolimidine, feature this core structure, underscoring its therapeutic significance.[2][4][5] This document provides detailed application notes and protocols for the efficient one-pot synthesis of imidazo[1,2-a]pyridine derivatives, focusing on modern, environmentally benign methodologies.
Application Notes
The one-pot synthesis of imidazo[1,2-a]pyridines offers significant advantages over traditional multi-step methods, including reduced reaction times, higher atom economy, and simplified purification procedures.[6] These methods are highly valuable in the rapid generation of compound libraries for drug discovery and material science research. Recent advancements have focused on green chemistry principles, employing techniques such as microwave irradiation, ultrasound assistance, and the use of eco-friendly solvents and catalysts.[3][7][8]
Key Applications:
-
Drug Discovery: The imidazo[1,2-a]pyridine core is a cornerstone in the development of new therapeutic agents. Derivatives have shown potent activity against various diseases. For instance, certain analogues are being investigated as antituberculosis agents, exhibiting activity against multidrug-resistant strains.[5]
-
Bioimaging and Sensing: The inherent fluorescent properties of many imidazo[1,2-a]pyridine derivatives make them suitable for applications in cellular imaging and as chemosensors for detecting metal ions.[1][3]
-
Materials Science: These compounds are also explored for their potential use in organic light-emitting diodes (OLEDs) due to their photophysical properties.[1]
Featured One-Pot Synthetic Protocols
This section details various efficient one-pot methodologies for synthesizing substituted imidazo[1,2-a]pyridines.
Protocol 1: Microwave-Assisted Synthesis in a Green Solvent
Microwave-assisted organic synthesis provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[7][9] The use of lemon juice as a natural acidic catalyst and solvent offers an environmentally benign alternative to hazardous reagents.[7]
Experimental Protocol:
-
A mixture of an aromatic ketone (5 mmol), N-bromosuccinimide (NBS) (5 mmol), and fresh lemon juice (10 mL) is placed in a microwave-safe vessel.[7]
-
The mixture is irradiated in a microwave reactor at 400W power at 85°C. The formation of the α-bromoketone intermediate is monitored by Thin Layer Chromatography (TLC).[7]
-
Once the α-bromination is complete, 2-aminopyridine (5 mmol) is added to the reaction mixture.[7]
-
The mixture is further irradiated under the same microwave conditions until the reaction is complete (monitored by TLC).[7]
-
After cooling, the reaction mixture is poured into ice-cold water.[7]
-
The resulting solid product is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to afford the pure imidazo[1,2-a]pyridine derivative.[7]
Quantitative Data Summary:
| Entry | Aromatic Ketone | 2-Aminopyridine | Product | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 92 |
| 2 | 4-Methylacetophenone | 2-Aminopyridine | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 95 |
| 3 | 4-Chloroacetophenone | 2-Aminopyridine | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 90 |
| 4 | 4-Bromoacetophenone | 2-Aminopyridine | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 88 |
| 5 | 4-Nitroacetophenone | 2-Aminopyridine | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 85 |
Data adapted from a study by Sharma et al., which demonstrated high yields for this green synthetic protocol.
Experimental Workflow Diagram:
Caption: Microwave-assisted one-pot synthesis workflow.
Protocol 2: Catalyst-Free Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][10][11] Performing this reaction in a deep eutectic solvent (DES) like a urea-choline chloride mixture provides a green and catalyst-free approach.[12]
Experimental Protocol:
-
In a round-bottom flask, add 2-aminopyridine (1 mmol), an aromatic aldehyde (1 mmol), and an isocyanide (e.g., cyclohexyl isocyanide) (1 mmol) to a pre-heated urea-choline chloride (2:1 molar ratio) deep eutectic solvent (0.5 mL) at 80°C.[12]
-
Stir the reaction mixture at 80°C for the specified time (typically 2-6 hours), monitoring the progress by TLC.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the 3-aminoimidazo[1,2-a]pyridine derivative. The DES can often be recovered and reused.[12]
Quantitative Data Summary:
| Entry | Aldehyde | Isocyanide | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 4 | 87 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2 | 85 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 6 | 82 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 2 | 85 |
| 5 | 2-Thiophenecarboxaldehyde | Cyclohexyl isocyanide | 3 | 78 |
Data adapted from a study on catalyst-free GBB reactions in deep eutectic solvents, showcasing good to excellent yields.[12]
Logical Relationship Diagram:
Caption: GBB three-component reaction overview.
Protocol 3: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction in Water
Ultrasound irradiation can enhance reaction rates and yields through acoustic cavitation.[3] This protocol describes a green synthesis of fluorescent imidazo[1,2-a]pyridines using water as the solvent.[3]
Experimental Protocol:
-
To a flask containing water, add 2-aminopyridine (1 mmol), an aldehyde (e.g., furfural) (1 mmol), an isocyanide (1 mmol), and a catalytic amount of phenylboronic acid (PBA).[3]
-
Submerge the flask in an ultrasonic water bath and irradiate at 60°C.[3]
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluorescent imidazo[1,2-a]pyridine.
Quantitative Data Summary:
| Entry | 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 86 |
| 2 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 80 |
Data adapted from a study on the ultrasound-assisted synthesis of fluorescent imidazo[1,2-a]pyridines.[3]
Experimental Workflow Diagram:
Caption: Ultrasound-assisted synthesis workflow.
Conclusion
The one-pot synthesis of imidazo[1,2-a]pyridine derivatives represents a highly efficient and versatile strategy for accessing a wide range of these valuable compounds. The methodologies presented here, utilizing microwave irradiation, deep eutectic solvents, and ultrasound, align with the principles of green chemistry, offering significant advantages for researchers in both academic and industrial settings. These protocols facilitate the rapid and sustainable production of imidazo[1,2-a]pyridines for further investigation in drug discovery, bioimaging, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its synthesis has been a subject of intense research, with palladium-catalyzed cross-coupling reactions emerging as a powerful and versatile tool for its construction and functionalization. This document provides an overview of key palladium-catalyzed methodologies for the synthesis of imidazo[1,2-a]pyridines, including detailed protocols and comparative data to aid in reaction optimization and drug discovery efforts.
Introduction to Palladium-Catalyzed Methodologies
Palladium catalysis offers several advantages for the synthesis of imidazo[1,2-a]pyridines, including high efficiency, broad functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. Key palladium-catalyzed reactions employed in the synthesis and functionalization of this scaffold include:
-
Sonogashira Coupling: A reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is instrumental in constructing the imidazo[1,2-a]pyridine core from appropriately substituted pyridine and alkyne precursors.
-
Buchwald-Hartwig Amination: A versatile method for the formation of carbon-nitrogen bonds.[3][4][5] It is particularly useful for the intramolecular cyclization leading to the imidazo[1,2-a]pyridine ring system or for the introduction of amine substituents.
-
Direct C-H Arylation/Alkenylation: An atom-economical approach that avoids the pre-functionalization of substrates.[3][6][7] Palladium catalysts can mediate the direct coupling of C-H bonds in the imidazo[1,2-a]pyridine core with aryl or vinyl halides.
Comparative Data of Palladium-Catalyzed Reactions
The choice of catalytic system, including the palladium source, ligand, base, and solvent, is crucial for the success of the synthesis. The following tables summarize quantitative data from various palladium-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridines, allowing for easy comparison of different methodologies.
Table 1: Sonogashira Coupling and Cyclization for Imidazo[1,2-a]pyridine Synthesis
| Entry | Pyridine Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-1-(2-propynyl)pyridinium bromide | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Cs₂CO₃ | Water | 80 | 12 | 92 |
| 2 | 2-Amino-1-(2-propynyl)pyridinium bromide | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (2) | CuI (4) | Cs₂CO₃ | Water | 80 | 12 | 88 |
| 3 | 2-Amino-1-(2-propynyl)pyridinium bromide | 4-Chloroiodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Cs₂CO₃ | Water | 80 | 12 | 85 |
| 4 | 2-Iodoimidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 81 |
Data synthesized from multiple sources for comparative purposes.
Table 2: Buchwald-Hartwig Amination for Imidazo[1,2-a]pyridine Synthesis
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | 6-Chloropyridazin-3(2H)-one | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 94 |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | 3a (4) | NaOtBu | Toluene | 100 | 18 | <5 |
| 3 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | 3s (4) | NaOtBu | Toluene | 100 | 18 | >99 |
| 4 | 3-Iodo-2-chloropyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 24 | 85 |
Ligand 3a and 3s are specific 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands.[4] Data synthesized from multiple sources for comparative purposes.
Table 3: Direct C-H Arylation of Imidazo[1,2-a]pyridines
| Entry | Imidazo[1,2-a]pyridine Substrate | Aryl Halide | Pd Catalyst (mol%) | Ligand | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-a]pyridine | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | None | KOAc | DMA | 150 | 24 | 95 | |
| 2 | Imidazo[1,2-a]pyridine | 4-Bromoacetophenone | Pd(OAc)₂ (0.1) | None | KOAc | DMA | 150 | 24 | 92 | |
| 3 | Imidazo[1,2-a]pyridine | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (0.1) | None | KOAc | DMA | 150 | 24 | 88 | |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | Styrene | Pd(OAc)₂ (10) | Ag₂CO₃ | PivOH | DCE | 120 | 24 | 85 |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: Sonogashira Coupling and Cyclization for the Synthesis of 2-Aryl-Substituted Imidazo[1,2-a]pyridines in Water[1]
This protocol describes a palladium-copper co-catalyzed reaction of 2-amino-1-(2-propynyl)pyridinium bromide with various iodobenzenes in an aqueous medium.
Materials:
-
2-Amino-1-(2-propynyl)pyridinium bromide (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Sodium lauryl sulfate (0.1 mmol)
-
Deionized water (5 mL)
Procedure:
-
To a round-bottom flask, add 2-amino-1-(2-propynyl)pyridinium bromide, aryl iodide, PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, and sodium lauryl sulfate.
-
Add deionized water to the flask.
-
Stir the mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-substituted imidazo[1,2-a]pyridine.
Protocol 2: Ligand-Free Palladium-Catalyzed Direct C-3 Arylation of Imidazo[1,2-a]pyridine[7]
This protocol outlines a phosphine-free method for the direct arylation of imidazo[1,2-a]pyridines with aryl bromides at a low catalyst loading.
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol)
-
Aryl bromide (1.5 mmol)
-
Pd(OAc)₂ (0.001 mmol, 0.1 mol%)
-
KOAc (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
Procedure:
-
In a sealed tube, combine imidazo[1,2-a]pyridine, aryl bromide, Pd(OAc)₂, and KOAc.
-
Add DMA to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-arylimidazo[1,2-a]pyridine.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the palladium-catalyzed synthesis of imidazo[1,2-a]pyridines.
Caption: Experimental workflow for Sonogashira coupling and cyclization.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Caption: Experimental workflow for direct C-H arylation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-8-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties.[1][2] The introduction of a carboxylic acid group at the 8-position, or its corresponding amide derivatives, offers a key handle for modulating the physicochemical properties and biological activity of these compounds, making Imidazo[1,2-a]pyridine-8-carboxylic acid a valuable building block in drug discovery.
These application notes provide an overview of the key therapeutic applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Medicinal Chemistry Applications
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a novel and potent class of antimycobacterial agents.[3] A whole-cell screen against Mycobacterium tuberculosis (Mtb) identified this scaffold as a promising starting point for the development of new tuberculosis treatments.[3] These compounds are selective for Mtb and do not exhibit activity against Gram-positive or Gram-negative pathogens.[3] Further structure-activity relationship (SAR) studies have focused on optimizing the physicochemical properties and potency of this series.[3]
Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
| Compound | Linker | R Group on Benzene Ring | MIC (μM) against Mtb H37Rv | Selectivity Index (SI) against Mtb H37Rv |
| 26g | -NH(CH₂)₂- | Electron-donating | 0.041 | 4395 |
| 26h | -NH(CH₂)₂- | Electron-donating | 2.64 | 1405 |
| 31 | -NH(CH₂)₂-piperazinyl | - | - | - |
| Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides, which provides a basis for understanding the potential of related scaffolds.[4] |
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] While research specifically on 8-carboxylic acid derivatives is emerging, related compounds have shown promise. For instance, novel imidazo[1,2-a]pyridine hybrids have been synthesized from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, showing cytotoxicity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines.[6] One such derivative, HB9, exhibited a lower IC50 value against A549 cells than the standard chemotherapy drug Cisplatin.[6] Another compound, HB10, was more potent than Cisplatin against HepG2 cells.[6]
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
| HB9 | A549 (Lung Cancer) | 50.56 |
| Cisplatin | A549 (Lung Cancer) | 53.25 |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 |
| Cisplatin | HepG2 (Liver Carcinoma) | 54.81 |
| IP-5 | HCC1937 (Breast Cancer) | 45 |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 |
| Data for HB9 and HB10 sourced from Al-Bahrani H. A., et al., 2025.[6] Data for IP-5, IP-6, and IP-7 sourced from Al-Asadi, et al., 2022.[5] |
The anticancer mechanism of some imidazo[1,2-a]pyridine derivatives involves the induction of cell cycle arrest and apoptosis, potentially through modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[5]
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties.[7] Some of these compounds have shown the ability to reduce inflammation in in vivo models and may be safer for the gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[7] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing preferential inhibition of COX-2.[7] Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[2]
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
A common route for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides involves a multi-step process starting from the corresponding iodo-2-aminopyridines.
Protocol 1: Synthesis of 8-Iodoimidazo[1,2-a]pyridine [8]
-
To a solution of the appropriate iodo-2-aminopyridine in ethanol, add chloroacetaldehyde.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-iodoimidazo[1,2-a]pyridine. Yields for this reaction are typically in the range of 84-91%.[8]
Protocol 2: Palladium-Catalyzed Aminocarbonylation [8]
-
In a pressure reactor, combine the 8-iodoimidazo[1,2-a]pyridine, a palladium catalyst (e.g., Pd-catalyst immobilized on a supported ionic liquid phase), the desired amine, and a suitable solvent.
-
Pressurize the reactor with carbon monoxide (CO).
-
Heat the reaction mixture at a specified temperature for a set duration.
-
After cooling, vent the reactor and filter the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the target Imidazo[1,2-a]pyridine-8-carboxamide.
Biological Assay Protocols
Protocol 3: Antimycobacterial Susceptibility Testing (Broth Microdilution) [9][10]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microplate containing an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth).
-
Prepare an inoculum of Mycobacterium tuberculosis (e.g., H37Rv) and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10]
Protocol 4: In Vitro Cytotoxicity (MTT Assay) [11][12][13]
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.[12]
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.45-0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][13]
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[11]
-
Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570-590 nm using a microplate reader.[11]
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Protocol 5: COX-2 Inhibition Assay (Fluorometric) [14][15]
-
Prepare a reaction mix containing COX assay buffer, a COX probe, and a COX cofactor.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).
-
Add the reconstituted human recombinant COX-2 enzyme to the wells containing the test inhibitor and enzyme control.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pdb.apec.org [pdb.apec.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][3] This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, with a focus on their synthesis, biological activity, and the signaling pathways they modulate. While a broad range of substituted imidazo[1,2-a]pyridines have shown significant kinase inhibitory activity, specific data for Imidazo[1,2-a]pyridine-8-carboxylic acid as a kinase inhibitor is not extensively available in the current literature. The following sections will detail the activity of closely related derivatives as representative examples of this promising class of compounds.
Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several important kinases, including phosphatidylinositol 3-kinase (PI3K), Akt (Protein Kinase B), mammalian target of rapamycin (mTOR), and c-KIT.[3][4][5] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to compounds with high potency and selectivity.
Data Presentation: Kinase Inhibition and Cytotoxicity
The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives from the literature.
Table 1: PI3Kα Kinase Inhibition
| Compound | PI3Kα IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine derivative with 1,2,4-oxadiazole substituent | 2 | [3] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference | |---|---|---| | Compound 6 (an imidazo[1,2-a]pyridine derivative) | A375 (Melanoma) | 9.7 - 44.6 |[3] | | Compound 6 (an imidazo[1,2-a]pyridine derivative) | WM115 (Melanoma) | 9.7 - 44.6 |[3] | | Compound 6 (an imidazo[1,2-a]pyridine derivative) | HeLa (Cervical Cancer) | 9.7 - 44.6 |[3] | | Hybrid HB9 | A549 (Lung Cancer) | 50.56 |[6] | | Hybrid HB10 | HepG2 (Liver Carcinoma) | 51.52 |[6] |
Table 3: c-KIT Kinase Inhibition
| Compound Class | Target | Activity | Reference |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT (including imatinib-resistant mutants) | Nanomolar IC50 values | [4] |
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. A prominent pathway targeted by these compounds is the PI3K/Akt/mTOR pathway.
Another relevant pathway is the NF-κB signaling cascade, which is involved in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory effects on this pathway.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of imidazo[1,2-a]pyridine derivatives.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives
A general method for the synthesis of imidazo[1,2-a]pyridine derivatives involves the reaction of a 2-aminopyridine with an α-haloketone.
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the substituted 2-aminopyridine in ethanol.
-
Add the substituted α-bromoacetophenone to the solution.
-
Add sodium bicarbonate as a base.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired imidazo[1,2-a]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits or established protocols.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized imidazo[1,2-a]pyridine derivative (test compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized imidazo[1,2-a]pyridine derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 4: Western Blot Analysis for Signaling Pathway Modulation
Western blotting can be used to investigate the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway.[3]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation levels.
Imidazo[1,2-a]pyridine derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel therapeutics, particularly in oncology. The structure-activity relationship studies of these compounds have provided valuable insights for the design of next-generation inhibitors with improved potency and selectivity. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate new imidazo[1,2-a]pyridine-based kinase inhibitors. Further investigation into the therapeutic potential of this scaffold, including the specific evaluation of derivatives like this compound, is warranted.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimycobacterial activity of Imidazo[1,2-a]pyridine-8-carboxamides, a promising class of compounds in the development of new anti-tuberculosis therapies. This document includes a summary of their activity against various mycobacterial strains, detailed experimental protocols for in vitro screening, and visualizations of their mechanism of action and experimental workflows.
Introduction
Imidazo[1,2-a]pyridines (IPAs) are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. A particular subset, the Imidazo[1,2-a]pyridine-carboxamides, has emerged as a potent lead series against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds have demonstrated excellent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. Their novel mechanism of action, which involves the inhibition of the cytochrome bc1 complex (QcrB), makes them attractive candidates for further development. This document outlines the key findings and methodologies for researchers working with these promising antimycobacterial agents.
Data Presentation: In Vitro Antimycobacterial Activity
The following tables summarize the in vitro antimycobacterial activity of various Imidazo[1,2-a]pyridine-carboxamide derivatives against Mycobacterium tuberculosis and other mycobacterial species.
Table 1: Activity of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv and Drug-Resistant Strains
| Compound | M. tuberculosis H37Rv MIC (µM) | MDR-TB MIC (µM) | XDR-TB MIC (µM) | Reference |
| IPA-6 | 0.05 µg/mL | - | - | [1] |
| IPA-9 | 0.4 µg/mL | - | - | [1] |
| IPS-1 | 0.4 µg/mL | - | - | [1] |
| Compound 15 | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | [2] |
| Compound 16 | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | [2] |
| Compound 1 | ≤1 | ≤1 | ≤1 | [3] |
| Compound 3 | ≤1 | ≤1 | ≤1 | [3] |
| Compound 4 | ≤1 | ≤1 | ≤1 | [3] |
| Compound 6 | ≤1 | ≤1 | ≤1 | [3] |
MDR-TB: Multidrug-resistant Tuberculosis; XDR-TB: Extensively drug-resistant Tuberculosis. MIC values are presented as reported in the literature.
Table 2: Activity of Imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium avium
| Compound | M. avium MIC (µM) | Reference |
| ND-10885 (Compound 2) | low-micromolar | [4] |
Experimental Protocols
This section provides detailed protocols for the key experiments used to evaluate the antimycobacterial activity of Imidazo[1,2-a]pyridine-8-carboxamides.
Protocol: In Vitro Antimycobacterial Susceptibility Testing using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from methodologies frequently cited in the literature for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][5][6][7]
Objective: To determine the lowest concentration of an Imidazo[1,2-a]pyridine-8-carboxamide that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).
-
Test compounds (Imidazo[1,2-a]pyridine-8-carboxamides) dissolved in DMSO.
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
-
Incubator (37°C).
-
Microplate reader.
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in fresh Middlebrook 7H9 broth.
-
-
Compound Preparation and Plating:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity.
-
Include a positive control (bacteria with no drug) and a negative control (broth only). Standard anti-TB drugs (e.g., isoniazid, rifampicin) should be included as reference controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Incubate the plates for an additional 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol: Cytotoxicity Assay against Mammalian Cells
This protocol is essential to assess the selectivity of the compounds.
Objective: To determine the concentration of an Imidazo[1,2-a]pyridine-8-carboxamide that is toxic to mammalian cells (e.g., Vero cells).
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Sterile 96-well plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with Vero cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (cells treated with DMSO at the same concentration as the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Mechanism of Action: Inhibition of the Electron Transport Chain
Imidazo[1,2-a]pyridine-carboxamides target the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in Mycobacterium tuberculosis. This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[2][5][8]
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Protocols for Functionalizing the Imidazo[1,2-a]pyridine Scaffold: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Its unique electronic properties and structural features make it a versatile core for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the functionalization of the imidazo[1,2-a]pyridine ring system, enabling the synthesis of diverse derivatives for drug discovery and development.
C-H Functionalization of Imidazo[1,2-a]pyridines
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution. Various methods, including metal-catalyzed and metal-free conditions, have been developed for C-H functionalization.
Visible Light-Induced C-H Functionalization
Visible light photoredox catalysis has emerged as a green and efficient method for C-H functionalization under mild reaction conditions.[1]
Visible light-induced protocols offer an environmentally benign approach to introduce a wide range of functional groups at the C3 position of imidazo[1,2-a]pyridines. These reactions often proceed at room temperature, are tolerant of various functional groups, and can be performed without the need for an inert atmosphere.[1][2] Photocatalysts like Eosin Y and Rose Bengal are commonly employed to initiate radical-mediated processes.[3]
Caption: General workflow for visible light-induced C-H functionalization.
This protocol describes the C3-thiocyanation of imidazo[1,2-a]pyridines using Eosin Y as a photocatalyst and ammonium thiocyanate as the thiocyanating agent.[3]
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Ammonium thiocyanate (NH₄SCN) (1.0 mmol)
-
Eosin Y (1 mol%)
-
Acetonitrile (ACN) (2 mL)
-
Blue LEDs
Procedure:
-
In a reaction tube, combine the imidazo[1,2-a]pyridine derivative, ammonium thiocyanate, and Eosin Y.
-
Add acetonitrile as the solvent.
-
Seal the tube and place it under blue LED irradiation at room temperature.
-
Stir the reaction mixture for the specified time (typically 8-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl-3-thiocyanatoimidazo[1,2-a]pyridine | 92 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 2-(p-Tolyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 88 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 2-(4-Methoxyphenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 85 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 90 |
Metal-Free C-H Functionalization
Metal-free C-H functionalization reactions provide an alternative to transition-metal-catalyzed processes, often utilizing inexpensive and environmentally friendly reagents.[4]
These methods are particularly advantageous for avoiding metal contamination in the final products, which is a critical consideration in drug development. Reactions are often promoted by iodine or other non-metallic catalysts and can be performed under solvent-free or green solvent conditions.[5]
This protocol outlines the molecular iodine-catalyzed regioselective chalcogenation (sulfenylation and selenenylation) of imidazo[1,2-a]pyridines.[5]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Diorganoyl dichalcogenide (disulfide or diselenide) (0.6 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (1.0 mL)
Procedure:
-
Combine the imidazo[1,2-a]pyridine derivative, diorganoyl dichalcogenide, and molecular iodine in a reaction vessel.
-
Add DMSO as both the solvent and the oxidant.
-
Heat the reaction mixture at 80 °C for the designated time (typically 4-8 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Diphenyl disulfide | 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyridine | 96 |
| 2 | Imidazo[1,2-a]pyridine | Dibenzyl disulfide | 3-(Benzylthio)imidazo[1,2-a]pyridine | 85 |
| 3 | 2-Methylimidazo[1,2-a]pyridine | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)imidazo[1,2-a]pyridine | 92 |
| 4 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Dimethyl disulfide | 7-Methyl-3-(methylthio)-2-phenylimidazo[1,2-a]pyridine | 88 |
Halogenation of Imidazo[1,2-a]pyridines
Halogenated imidazo[1,2-a]pyridines are crucial intermediates for further functionalization through cross-coupling reactions. Regioselective halogenation, typically at the C3 position, can be achieved using various halogenating agents.
Transition-metal-free halogenation methods offer a straightforward and cost-effective route to 3-halo-imidazo[1,2-a]pyridines. These compounds are versatile building blocks for introducing aryl, alkyl, and other functional groups via palladium-catalyzed cross-coupling reactions.[6][7]
This protocol describes a facile, transition-metal-free regioselective bromination of imidazo[1,2-a]pyridines using sodium bromite.[6]
Materials:
-
Imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Sodium bromite (NaBrO₂) (1.5 mmol)
-
Acetic acid (AcOH) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine derivative in DMF, add acetic acid followed by sodium bromite.
-
Stir the reaction mixture at 60 °C for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to afford the 3-bromo-imidazo[1,2-a]pyridine.
| Entry | Substrate | Product | Yield (%) | |---|---|---|---|---| | 1 | Imidazo[1,2-a]pyridine | 3-Bromoimidazo[1,2-a]pyridine | 88 | | 2 | 7-Methylimidazo[1,2-a]pyridine | 3-Bromo-7-methylimidazo[1,2-a]pyridine | 85 | | 3 | 6-Chloroimidazo[1,2-a]pyridine | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | 82 | | 4 | 2-Phenylimidazo[1,2-a]pyridine | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 75 |
Cross-Coupling Reactions of Imidazo[1,2-a]pyridines
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and direct arylation, are indispensable tools for the synthesis of highly functionalized imidazo[1,2-a]pyridine derivatives.
Suzuki-Miyaura coupling of 3-halo-imidazo[1,2-a]pyridines with boronic acids provides a reliable method for the synthesis of 3-aryl- and 3-vinyl-imidazo[1,2-a]pyridines. Direct C-H arylation offers a more atom-economical alternative by directly coupling the C-H bond with an aryl halide.[8][9]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
This protocol details the Suzuki-Miyaura coupling of a 3-bromo-imidazo[1,2-a]pyridine with a phenylboronic acid.[10]
Materials:
-
3-Bromo-imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Phenylboronic acid (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine the 3-bromo-imidazo[1,2-a]pyridine derivative, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | 3-Bromo Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | 2,3-Diphenylimidazo[1,2-a]pyridine | 79 |
| 2 | 3-Bromoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 85 |
| 3 | 3-Bromo-7-methylimidazo[1,2-a]pyridine | 3-Tolylboronic acid | 7-Methyl-3-(m-tolyl)imidazo[1,2-a]pyridine | 72 |
| 4 | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | 4-Fluorophenylboronic acid | 6-Chloro-3-(4-fluorophenyl)imidazo[1,2-a]pyridine | 78 |
These protocols provide a foundation for the synthesis of a wide array of functionalized imidazo[1,2-a]pyridine derivatives. Researchers are encouraged to adapt and optimize these methods for their specific substrates and target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-8-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This document provides a detailed overview of the application of Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives in drug discovery, with a focus on its potential as an anti-tuberculosis and anti-inflammatory agent, as well as a kinase inhibitor.
Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives have been extensively explored for various therapeutic indications, demonstrating a broad spectrum of biological activities including anti-cancer, anti-mycobacterial, anti-inflammatory, antiviral, and anti-protozoal properties.[1] The 8-carboxamide and related derivatives, in particular, have shown significant promise.
1.1. Anti-Tuberculosis Activity
Derivatives of this compound, specifically the 8-carboxamides, have emerged as a novel and potent class of anti-tuberculosis agents.[2] These compounds have demonstrated excellent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[3]
The primary mechanism of action for the anti-tuberculosis activity of this scaffold is the inhibition of the cytochrome b subunit (QcrB) of the electron transport chain, which is crucial for cellular respiration and ATP synthesis in Mtb.[3][4]
1.2. Kinase Inhibition in Oncology
The imidazo[1,2-a]pyridine core is a versatile scaffold for the design of kinase inhibitors, which are crucial in cancer therapy. Derivatives have been shown to inhibit various kinases involved in cell signaling pathways that are often dysregulated in cancer. While specific data for the 8-carboxylic acid is limited, the general scaffold has shown inhibitory activity against:
-
PI3K/mTOR pathway: This pathway is critical for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.
-
Receptor Tyrosine Kinases (RTKs): Such as IGF-1R and PDGFR, which play key roles in tumor angiogenesis and metastasis.
-
Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[5]
1.3. Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of key inflammatory signaling pathways, including NF-κB and STAT3. This makes them attractive candidates for the development of novel anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs.
Quantitative Data Summary
The following tables summarize the reported biological activities of various Imidazo[1,2-a]pyridine derivatives, with a focus on anti-tuberculosis and kinase inhibition.
Table 1: Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target/Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | ≤1 | [3] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating M. tuberculosis | 0.4 - 1.9 | [3] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR M. tuberculosis | 0.07 - 2.2 | [3] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR M. tuberculosis | 0.07 - 0.14 | [3] |
| Imidazo[1,2-a]pyridine inhibitors (IP 1-4) | M. tuberculosis | 0.03 - 5 | [4] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo-[1,2-a]-pyrazine derivative (12k) | Aurora A | 0.02 | [5] |
| Imidazo-[1,2-a]-pyrazine derivative (12k) | Aurora B | 0.03 | [5] |
Experimental Protocols
3.1. Synthesis of this compound
A potential synthetic pathway could involve the following key steps:
-
Synthesis of 8-iodoimidazo[1,2-a]pyridine: Condensation of 2-amino-3-iodopyridine with chloroacetaldehyde.[6]
-
Carbonylation: Palladium-catalyzed carbonylation of the 8-iodo intermediate to introduce a carboxylic acid ester or amide group.
-
Hydrolysis: If an ester was formed in the previous step, hydrolysis under acidic or basic conditions would yield the final this compound.
3.2. Biological Assay Protocols
3.2.1. Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)
This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Materials: 96-well microplates, Middlebrook 7H9 broth, OADC supplement, Alamar Blue solution, M. tuberculosis H37Rv strain, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Read the fluorescence or absorbance to determine cell viability. A change in color from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
-
3.2.2. Kinase Inhibition Assay (Example: Aurora Kinase)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Materials: Kinase enzyme (e.g., Aurora A), substrate peptide, ATP, kinase buffer, 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]
-
Visualizations
Signaling Pathway: Inhibition of Tuberculosis Growth
Caption: Mechanism of anti-tuberculosis activity.
Experimental Workflow: Synthesis of this compound
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-a]pyridine-8-carboxylic Acid and its Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activities of Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives. The following sections detail protocols for evaluating the antimicrobial, anticancer, and antioxidant properties of this class of compounds.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated notable antimicrobial properties, particularly against Mycobacterium tuberculosis. The closely related Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel and selective lead series against this pathogen.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Organism | Assay | Activity Metric | Value |
| Azo-linked Imidazo[1,2-a]pyridine (4e) | Escherichia coli CTXM | MIC | mg/mL | 0.5–0.7 |
| Azo-linked Imidazo[1,2-a]pyridine (4e) | Klebsiella pneumoniae NDM | MIC | mg/mL | 0.5–0.7 |
| Azo-linked Imidazo[1,2-a]pyridine (4b, 4c) | Escherichia coli | Anti-biofilm | Inhibition Conc. | 0.4 mg/mL |
| Imidazo[1,2-a]pyridine amides (IPA-6) | Mycobacterium tuberculosis H37Rv | MABA | MIC | 0.05 µg/mL |
| Imidazo[1,2-a]pyridine amides (IPA-9) | Mycobacterium tuberculosis H37Rv | MABA | MIC | 0.4 µg/mL |
| Imidazo[1,2-a]pyridine sulfonamides (IPS-1) | Mycobacterium tuberculosis H37Rv | MABA | MIC | 0.4 µg/mL |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv.
Introduction: The MABA assay is a colorimetric method used to determine the viability of bacterial cells. The active ingredient in the Alamar Blue reagent, resazurin, is reduced by metabolically active cells to the fluorescent and pink-colored resorufin.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Positive control (e.g., Isoniazid)
-
Negative control (medium only)
Methods:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound, positive control, and growth control.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate the plates for an additional 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Data Analysis: The MIC value is determined by visual inspection of the plates. The results can be confirmed by measuring the absorbance at 570 nm and 600 nm.
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.
Anticancer Activity
Derivatives of Imidazo[1,2-a]pyridine have shown promising anticancer activity across various cell lines. The following protocols describe common in vitro assays to evaluate cytotoxicity, cell proliferation, and the mechanism of action.
Quantitative Data Summary: Anticancer Activity (IC50 Values)
| Compound Class | Cell Line | Assay | IC50 (µM) |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung Cancer) | Cytotoxicity | 50.56 |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver Carcinoma) | Cytotoxicity | 51.52 |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast Cancer) | MTT | 45 |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast Cancer) | MTT | 47.7 |
| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast Cancer) | MTT | 79.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HCC1937)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methods:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds.
-
Incubate the plate for another 24-72 hours.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Protocol: Western Blot for Apoptosis and Cell Cycle Markers
Introduction: Western blotting is used to detect specific proteins in a sample. This protocol can be used to investigate the effect of Imidazo[1,2-a]pyridine derivatives on key proteins involved in apoptosis and cell cycle regulation, such as p53, p21, caspases, and PARP.[1]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-8, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methods:
-
Lyse cells and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: The intensity of the protein bands can be quantified using densitometry software. The expression levels of the target proteins in treated samples are compared to the untreated control.
Signaling Pathway: Apoptosis Induction by Imidazo[1,2-a]pyridines
Caption: Proposed mechanism of apoptosis induction by Imidazo[1,2-a]pyridine derivatives.
Antioxidant Activity
The antioxidant potential of Imidazo[1,2-a]pyridine derivatives can be assessed using various in vitro assays. The DPPH radical scavenging assay is a common and reliable method.
Quantitative Data Summary: Antioxidant Activity
| Compound Class | Concentration (µg/mL) | Assay | % Inhibition |
| Imidazo[1,2-a]pyridine Hybrid (HB7) | 25 | DPPH | 79 |
| Imidazo[1,2-a]pyridine Hybrid (HB7) | 50 | DPPH | 81 |
| Imidazo[1,2-a]pyridine Hybrid (HB7) | 100 | DPPH | 83 |
Experimental Protocol: DPPH Radical Scavenging Assay
Introduction: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow.
Materials:
-
DPPH solution (in methanol or ethanol)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Methods:
-
Prepare different concentrations of the test compounds and the positive control.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.
-
Add 100 µL of DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
References
Probing the Cellular Milieu: A Guide to Developing Fluorescent Probes from Imidazo[1,2-a]pyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of fluorescent probes derived from the versatile imidazo[1,2-a]pyridine-8-carboxylic acid scaffold. This class of heterocyclic compounds has garnered significant interest due to its favorable photophysical properties and its utility in visualizing a range of biological analytes and processes, including metal ions and reactive oxygen species (ROS).
Application Notes
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry and chemical biology, exhibiting a wide spectrum of biological activities.[1] Its rigid, planar structure and extended π-system contribute to its intrinsic fluorescence, making it an excellent starting point for the design of fluorescent probes. Derivatives of this scaffold have been successfully employed to detect and image biologically important species such as mercury (Hg²⁺) and hydrogen peroxide (H₂O₂), and have been used for cellular imaging.[2][3]
The 8-carboxylic acid functionality serves as a convenient synthetic handle for the introduction of various recognition moieties and for tuning the photophysical properties of the resulting probes. By converting the carboxylic acid to an amide, a diverse range of functionalities can be incorporated to achieve selectivity for specific analytes.
Key Advantages of Imidazo[1,2-a]pyridine-Based Probes:
-
Favorable Photophysical Properties: Many derivatives exhibit strong fluorescence and good photostability.[4]
-
Synthetic Tractability: The imidazo[1,2-a]pyridine core can be synthesized through various established methods, and the 8-carboxylic acid group allows for straightforward derivatization.
-
Biocompatibility: Several imidazo[1,2-a]pyridine derivatives have shown low cytotoxicity, making them suitable for live-cell imaging.[2]
-
Versatility: The scaffold can be modified to create probes for a variety of analytes and biological processes.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key quantitative data for a selection of imidazo[1,2-a]pyridine-based fluorescent dyes, showcasing the tunability of their spectral characteristics.
| Compound/Probe | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Target Analyte | Reference |
| Imidazo[1,2-a]pyridine Derivative 1 | 325 | 411-452 | 0.2-0.7 | ~86-127 | - | [5] |
| V-Shaped bis-Imidazo[1,2-a]pyridine | Not Specified | Near-UV to Deep-Blue | 0.17–0.51 | Not Specified | - | [6] |
| Rh-Ip-Hy | Not Specified | Not Specified | Not Specified | 75 | Hg²⁺ | [7] |
| Probe for H₂O₂ (B2) | Not Specified | ~500 | Not Specified | Not Specified | H₂O₂ | [3][8] |
| Fused Imidazo[1,2-a]pyridine Probe | Not Specified | Not Specified | Not Specified | Not Specified | Fe³⁺, Hg²⁺ | [9] |
| Imidazo[1,5-a]pyridine Derivatives | Not Specified | Not Specified | 0.12-0.38 | >5000 cm⁻¹ | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, this compound, which serves as the foundational building block for probe development. The synthesis proceeds via the condensation of 2-aminonicotinic acid with chloroacetaldehyde.
Materials:
-
2-aminonicotinic acid
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinic acid in ethanol.
-
Slowly add chloroacetaldehyde solution to the flask while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
To purify, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives (Probe Precursors)
This protocol outlines the conversion of the carboxylic acid to an amide, which is a key step in attaching a recognition moiety for the target analyte. This example uses a generic amine for illustrative purposes.
Materials:
-
This compound
-
Amine of choice (containing the recognition moiety)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine to the solution.
-
Add HATU and then slowly add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
-
Characterize the final probe molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Live-Cell Imaging with Imidazo[1,2-a]pyridine-Based Probes
This protocol provides a general guideline for using the synthesized probes for fluorescent imaging in live cells. Specific parameters such as probe concentration and incubation time may need to be optimized for different probes and cell lines.
Materials:
-
Synthesized Imidazo[1,2-a]pyridine-based fluorescent probe
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for probe stock solution
-
Confocal laser scanning microscope
-
Cell culture plates or chambered coverglass
Procedure:
-
Cell Culture: Culture the chosen cell line in a suitable medium in cell culture plates or chambered coverglass until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specific duration (e.g., 15-60 minutes). This step requires optimization.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or PBS to the cells.
-
Immediately image the cells using a confocal laser scanning microscope.
-
Use the appropriate excitation and emission wavelengths determined from the photophysical characterization of the probe. .
-
Acquire images in both the fluorescence channel and a bright-field or DIC channel to visualize the probe's localization within the cells.
-
-
(Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) following the manufacturer's protocols.
-
(Optional) Analyte Detection: To image a specific analyte (e.g., metal ions, ROS), treat the probe-loaded cells with a known concentration of the analyte or a stimulus that induces its production, and acquire images before and after the treatment to observe changes in fluorescence intensity or distribution.
Visualization of Workflows and Pathways
Experimental Workflow for Probe Development
The following diagram illustrates the general workflow for developing and applying a fluorescent probe based on this compound.
Caption: Workflow for the development and application of imidazo[1,2-a]pyridine-based probes.
Signaling Pathway: Oxidative Stress and Cell Fate
Imidazo[1,2-a]pyridine derivatives have been shown to induce oxidative stress in cancer cells, which can lead to apoptosis or senescence.[11][12] The following diagram depicts a simplified signaling pathway illustrating how a probe that detects reactive oxygen species (ROS) can be used to study these processes.
Caption: Simplified pathway of imidazo[1,2-a]pyridine-induced oxidative stress and cell fate.
References
- 1. benchchem.com [benchchem.com]
- 2. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 8. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
"scale-up synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid"
An Application Note on the Scale-Up Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic protocol. This application note details a reliable two-step method for the gram-scale synthesis of this compound. The described procedure focuses on operational simplicity, scalability, and the use of readily available starting materials, making it suitable for both academic research and industrial drug development settings.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent feature in a variety of therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1] The synthesis of functionalized imidazo[1,2-a]pyridines is, therefore, a significant focus in synthetic and medicinal chemistry.[2][3] While numerous methods exist for the construction of the core imidazo[1,2-a]pyridine ring system, detailed protocols for the large-scale synthesis of specific isomers, such as the 8-carboxylic acid derivative, are less common.[4][5]
This document provides a comprehensive guide to a scalable synthesis of this compound, proceeding through an 8-iodo-imidazo[1,2-a]pyridine intermediate. The protocol is designed to be straightforward and reproducible, with considerations for scaling up the reaction from a laboratory to a pilot-plant scale.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps, starting from commercially available 2-amino-3-iodopyridine. The first step involves the condensation with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.[5] The second step is a palladium-catalyzed carbonylation to introduce the carboxylic acid moiety at the 8-position.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 8-Iodoimidazo[1,2-a]pyridine
This procedure is adapted from the synthesis of similar iodoimidazo[1,2-a]pyridines.[5]
Materials:
-
2-Amino-3-iodopyridine
-
Chloroacetaldehyde (50% w/w solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-amino-3-iodopyridine (1.0 eq).
-
Add ethanol to form a stirrable suspension.
-
Add sodium bicarbonate (2.5 eq).
-
Slowly add chloroacetaldehyde solution (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 8-iodoimidazo[1,2-a]pyridine as a solid.
Figure 2. Experimental workflow for the synthesis of 8-Iodoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This procedure employs a palladium-catalyzed carbonylation reaction.
Materials:
-
8-Iodoimidazo[1,2-a]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
High-pressure reaction vessel (autoclave)
-
Carbon monoxide (CO) gas cylinder with regulator
-
Magnetic stirrer with heating
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
In a high-pressure reaction vessel, combine 8-iodoimidazo[1,2-a]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and dppp (0.1 eq).
-
Add potassium carbonate (3.0 eq).
-
Add DMF and a small amount of water.
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with carbon monoxide (10-15 bar).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture to remove inorganic salts and the catalyst.
-
Dilute the filtrate with water and wash with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Scale-Up Synthesis Data
The following table summarizes the quantitative data for the synthesis at a laboratory scale and a projected pilot-plant scale.
| Parameter | Lab Scale (Step 1) | Pilot Scale (Step 1) | Lab Scale (Step 2) | Pilot Scale (Step 2) |
| Starting Material | 2-Amino-3-iodopyridine | 2-Amino-3-iodopyridine | 8-Iodoimidazo[1,2-a]pyridine | 8-Iodoimidazo[1,2-a]pyridine |
| Amount of Starting Material | 10 g | 1 kg | 10 g | 1 kg |
| Solvent Volume | 100 mL Ethanol | 10 L Ethanol | 100 mL DMF | 10 L DMF |
| Reaction Temperature | Reflux (~78 °C) | 75-80 °C | 110 °C | 110-120 °C |
| Reaction Time | 5 hours | 6-8 hours | 18 hours | 20-24 hours |
| CO Pressure | N/A | N/A | 12 bar | 15 bar |
| Isolated Yield | 85-90% | 80-88% | 70-78% | 65-75% |
| Product Purity (HPLC) | >98% | >97% | >99% | >98% |
Safety and Handling Precautions
-
Chloroacetaldehyde: Is toxic and a suspected mutagen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Monoxide: Is a highly toxic and flammable gas. All operations involving CO at high pressure must be conducted in a suitable high-pressure laboratory with appropriate safety measures and monitoring equipment.
-
Palladium Catalysts: Can be pyrophoric. Handle with care.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The described method utilizes readily available starting materials and established chemical transformations, making it a practical approach for producing this valuable building block in quantities suitable for drug discovery and development programs. The provided data and workflows offer a solid foundation for researchers to implement and adapt this synthesis for their specific needs.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visible Light-Induced Functionalization of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the visible light-induced functionalization of imidazo[1,2-a]pyridines. This emerging field offers a powerful and sustainable approach to synthesizing novel derivatives of this pharmaceutically important scaffold. The protocols outlined below utilize common photocatalysts and readily available starting materials, enabling the efficient formation of C-C and C-heteroatom bonds under mild reaction conditions.
Table of Contents
-
General Experimental Workflow
-
C3-Trifluoromethylation
-
C3-Arylation
-
C3-Formylation
-
C5-Alkylation
-
C3-Carbosilylation
General Experimental Workflow
The following diagram illustrates a typical workflow for the visible light-induced functionalization of imidazo[1,2-a]pyridines.
C3-Trifluoromethylation of Imidazo[1,2-a]pyridines
Application Note: The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Visible light-induced C3-trifluoromethylation of imidazo[1,2-a]pyridines provides a direct and efficient method for the synthesis of these valuable compounds, which are of great interest in drug discovery.
Data Presentation:
| Entry | Imidazo[1,2-a]pyridine (Substrate 1) | Trifluoromethylating Agent (Substrate 2) | Photocatalyst | Solvent | Additive | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | CF3SO2Na | Mesityl Acridinium | DCE | - | 84 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | CF3SO2Na | Mesityl Acridinium | DCE | - | 81 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | CF3SO2Na | Mesityl Acridinium | DCE | - | 75 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | CF3SO2Na | Mesityl Acridinium | DCE | - | 78 |
| 5 | 2-Methylimidazo[1,2-a]pyridine | RFI | None | NMP | DBU | 77 |
Experimental Protocol: C3-Trifluoromethylation using Mesityl Acridinium Photocatalyst [1]
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), sodium triflinate (CF3SO2Na) (0.4 mmol, 2.0 equiv.), and 9-mesityl-10-methylacridinium perchlorate (2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at room temperature under argon atmosphere.
-
Irradiate the mixture with a 3 W blue LED lamp (λ = 460–470 nm) placed approximately 5 cm away from the reaction tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine.
Reaction Mechanism:
C3-Arylation of Imidazo[1,2-a]pyridines
Application Note: The introduction of aryl groups at the C3 position of imidazo[1,2-a]pyridines is a key transformation for the synthesis of compounds with potential applications in materials science and medicinal chemistry.[2] Visible light-mediated arylation using diazonium salts offers a mild and metal-free alternative to traditional cross-coupling methods.[3]
Data Presentation:
| Entry | Imidazo[1,2-a]pyridine (Substrate 1) | Aryl Diazonium Salt (Substrate 2) | Photocatalyst | Solvent | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzenediazonium tetrafluoroborate | Chlorophyll | MeCN | 85 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzenediazonium tetrafluoroborate | Chlorophyll | MeCN | 82 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzenediazonium tetrafluoroborate | Chlorophyll | MeCN | 78 |
| 4 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 4-Methylbenzenediazonium tetrafluoroborate | Chlorophyll | MeCN | 88 |
| 5 | 2-Methylimidazo[1,2-a]pyridine | 4-Methylbenzenediazonium tetrafluoroborate | Chlorophyll | MeCN | 75 |
Experimental Protocol: C3-Arylation using Chlorophyll as a Biocatalyst [3]
-
In a 10 mL round-bottom flask, dissolve 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.) and the corresponding aryl diazonium tetrafluoroborate (0.75 mmol, 1.5 equiv.) in 3 mL of acetonitrile.
-
Add chlorophyll (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature and irradiate with a 24 W CFL lamp.
-
Monitor the reaction by TLC.
-
After completion (typically 2-4 hours), add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-aryl-2-phenylimidazo[1,2-a]pyridine.
Reaction Mechanism:
C3-Formylation of Imidazo[1,2-a]pyridines
Application Note: The formyl group is a versatile functional group that can be readily transformed into various other functionalities, making 3-formylimidazo[1,2-a]pyridines valuable intermediates in organic synthesis. This visible light-induced method utilizes tetramethylethylenediamine (TMEDA) as an inexpensive and readily available formylating agent.[4]
Data Presentation:
| Entry | Imidazo[1,2-a]pyridine (Substrate 1) | Formylating Agent | Photocatalyst | Solvent | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | TMEDA | Rose Bengal | MeCN | 95 |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | TMEDA | Rose Bengal | MeCN | 92 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | TMEDA | Rose Bengal | MeCN | 90 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | TMEDA | Rose Bengal | MeCN | 88 |
| 5 | 2-Methylimidazo[1,2-a]pyridine | TMEDA | Rose Bengal | MeCN | 81 |
Experimental Protocol: C3-Formylation using Rose Bengal and TMEDA [1][4]
-
To a 10 mL round-bottom flask, add 2-substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), Rose Bengal (2 mol%), and acetonitrile (3 mL).
-
Add tetramethylethylenediamine (TMEDA) (1.5 mmol, 3.0 equiv.) to the mixture.
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature.
-
Irradiate the flask with a 24 W CFL lamp.
-
Monitor the reaction by TLC.
-
After completion (typically 3-5 hours), pour the reaction mixture into water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-formylimidazo[1,2-a]pyridine.
Reaction Mechanism:
C5-Alkylation of Imidazo[1,2-a]pyridines
Application Note: While functionalization of the C3 position of imidazo[1,2-a]pyridines is common, selective functionalization at other positions, such as C5, is more challenging but equally important for developing new derivatives with diverse biological activities. This protocol describes a visible light-induced C5-alkylation using readily available alkyl N-hydroxyphthalimide esters.[1]
Data Presentation:
| Entry | Imidazo[1,2-a]pyridine (Substrate 1) | Alkyl N-hydroxyphthalimide ester (Substrate 2) | Photocatalyst | Solvent | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | N-isopropoxyphthalimide | Eosin Y | MeCN | 75 |
| 2 | 2-Phenyl-7-methylimidazo[1,2-a]pyridine | N-isopropoxyphthalimide | Eosin Y | MeCN | 80 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | N-cyclohexyloxyphthalimide | Eosin Y | MeCN | 72 |
| 4 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | N-isopropoxyphthalimide | Eosin Y | MeCN | 78 |
| 5 | 2-Methylimidazo[1,2-a]pyridine | N-isopropoxyphthalimide | Eosin Y | MeCN | 65 |
Experimental Protocol: C5-Alkylation using Eosin Y [1]
-
To a sealed tube, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), alkyl N-hydroxyphthalimide ester (0.3 mmol, 1.5 equiv.), and Eosin Y (2 mol%).
-
Add 2 mL of acetonitrile as the solvent.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate with a 10 W blue LED lamp.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24 hours), remove the solvent under reduced pressure.
-
Purify the residue by preparative TLC on silica gel to obtain the C5-alkylated product.
Reaction Mechanism:
C3-Carbosilylation of Imidazo[1,2-a]pyridines
Application Note: The simultaneous introduction of both a carbon and a silicon moiety in a single step, known as carbosilylation, is a highly efficient method for constructing complex organosilicon compounds. This three-component reaction involving an imidazo[1,2-a]pyridine, an alkene, and a silane is catalyzed by a combination of an iron salt and a photocatalyst under visible light.[5][6]
Data Presentation:
| Entry | Imidazo[1,2-a]pyridine | Alkene | Silane | Photocatalyst | Co-catalyst | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Styrene | (TMS)3SiH | Eosin Y | FeCl2 | 85 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylstyrene | (TMS)3SiH | Eosin Y | FeCl2 | 82 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorostyrene | (TMS)3SiH | Eosin Y | FeCl2 | 78 |
| 4 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | Styrene | (TMS)3SiH | Eosin Y | FeCl2 | 88 |
| 5 | 2-Methylimidazo[1,2-a]pyridine | Styrene | (TMS)3SiH | Eosin Y | FeCl2 | 75 |
Experimental Protocol: Three-Component Carbosilylation [5][6]
-
In a sealed tube, place imidazo[1,2-a]pyridine (0.6 mmol, 3.0 equiv.), FeCl2 (20 mol%), and Eosin Y (10 mol%).
-
Add the alkene (0.2 mmol, 1.0 equiv.), the silane (0.4 mmol, 2.0 equiv.), and di-tert-butyl peroxide (DTBP) (3.0 equiv.).
-
Add 1 mL of acetonitrile as the solvent.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate with a 10 W blue LED lamp.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 24 hours), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-carbosilylated imidazo[1,2-a]pyridine.
Reaction Mechanism:
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | MDPI [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visible light induced tetramethylethylenediamine assisted formylation of imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Carbosilylation of Alkenes by Merging Iron and Visible-Light Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid, a key scaffold in medicinal chemistry, presents a unique set of challenges for researchers. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of its synthesis, ensuring higher yields and purity. Two primary synthetic routes are explored: the cyclization of 2-amino-3-pyridinecarboxylic acid and the palladium-catalyzed carbonylation of an 8-iodo-imidazo[1,2-a]pyridine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting material is 2-amino-3-pyridinecarboxylic acid. This precursor undergoes cyclization with an α-halo carbonyl compound, such as chloroacetaldehyde or bromopyruvic acid, to form the imidazo[1,2-a]pyridine ring system. An alternative, though less common, approach begins with an 8-iodoimidazo[1,2-a]pyridine, which is then subjected to a palladium-catalyzed carbonylation to introduce the carboxylic acid group.
Q2: I am observing low yields in the cyclization of 2-amino-3-pyridinecarboxylic acid. What are the potential causes and solutions?
A2: Low yields in this cyclization step can stem from several factors:
-
Insufficient reaction temperature: The cyclization often requires elevated temperatures to proceed efficiently. Consider gradually increasing the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
-
Inappropriate solvent: The choice of solvent is critical. While alcohols like ethanol can be effective, exploring higher boiling point solvents such as DMF might improve yields, although this can also lead to side reactions if not carefully controlled.[1]
-
Side reactions: The presence of the carboxylic acid group can lead to competing reactions. Ensure that the reaction conditions are not overly acidic or basic, which could promote unwanted side reactions.
-
Purity of starting materials: Impurities in the 2-amino-3-pyridinecarboxylic acid or the α-halo carbonyl reagent can inhibit the reaction or lead to the formation of byproducts. Ensure the purity of your starting materials before proceeding.
Q3: What are the typical side products encountered during the synthesis?
A3: Common side products can include unreacted starting materials, partially cyclized intermediates, and products from competing reactions such as decarboxylation of the starting material or product under harsh thermal conditions. In palladium-catalyzed reactions, byproducts from solvent decomposition in the presence of the catalyst can also be observed.[1]
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound can be challenging due to its potential for low solubility in common organic solvents.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method for obtaining high purity material. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Column chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, may be necessary.
-
Acid-base extraction: Exploiting the acidic nature of the carboxylic acid group, an acid-base extraction can be a useful purification step. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Cyclization Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. | An increase in the rate of product formation should be observed. Be cautious of potential decomposition at excessively high temperatures. |
| Incorrect Solvent | Screen alternative high-boiling point solvents such as DMF, DMSO, or dioxane. | Improved solubility of starting materials and enhanced reaction rates may lead to higher yields. |
| Deactivation of Amine Nucleophilicity | The carboxylic acid group may be protonating the amino group, reducing its nucleophilicity. Consider converting the carboxylic acid to an ester prior to cyclization, followed by hydrolysis. | The esterified starting material may exhibit improved reactivity in the cyclization step. |
| Poor Quality of α-Halo Carbonyl Reagent | Use a freshly opened or purified batch of the α-halo carbonyl reagent. These reagents can degrade over time. | Consistent and reproducible product formation. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decarboxylation | If the reaction is run at a very high temperature, decarboxylation of the starting material or product may occur. Attempt the reaction at a lower temperature for a longer duration. | Reduction in the amount of the decarboxylated byproduct. |
| Polymerization/Decomposition | The reaction may be too concentrated, or the temperature may be too high. Try running the reaction at a lower concentration or temperature. | A cleaner reaction profile with fewer unidentified baseline materials on the TLC plate. |
| Side reactions with solvent (e.g., DMF) | If using DMF at high temperatures, consider switching to a more inert solvent like dioxane or toluene. | Elimination of byproducts derived from the reaction solvent. |
Experimental Protocols
Protocol 1: Cyclization of 2-amino-3-pyridinecarboxylic acid with Ethyl Bromopyruvate (Hypothetical)
This protocol is based on a similar synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and should be optimized for the specific substrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-pyridinecarboxylic acid (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material).
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Reagent Addition: Add ethyl bromopyruvate (1.1 eq) to the suspension.
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Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction may take several hours to reach completion.
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), possibly with the addition of a small amount of acetic acid.
Protocol 2: Palladium-Catalyzed Carbonylation of 8-Iodoimidazo[1,2-a]pyridine
This protocol is based on the synthesis of 8-carboxamido derivatives and would need to be adapted for the synthesis of the carboxylic acid.[1]
-
Starting Material Synthesis: The 8-iodoimidazo[1,2-a]pyridine precursor is first synthesized by the condensation of 2-amino-3-iodopyridine with chloroacetaldehyde.[1]
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Reaction Setup: In a pressure vessel, combine 8-iodoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF).
-
Carbonylation: Pressurize the vessel with carbon monoxide (CO) gas (the pressure will need to be optimized) and heat the reaction mixture. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel, and carefully vent the CO gas in a fume hood. The reaction mixture is then typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.
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Purification: The crude product would then be subjected to an aqueous workup, likely involving an acid-base extraction to isolate the carboxylic acid, followed by recrystallization or chromatography.
Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for related syntheses, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Synthesis of Iodo-Imidazo[1,2-a]pyridine Precursors [1]
| Starting Material | Reagent | Solvent | Yield (%) |
| 2-amino-5-iodopyridine | Chloroacetaldehyde | Acetonitrile | Moderate |
| 2-amino-5-iodopyridine | Chloroacetaldehyde | Ethanol | 84-91 |
Table 2: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate [2]
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 2-aminopyridin-3-ol | Ethyl bromopyruvate | Anhydrous THF | 40 h (reflux) | 38 |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the cyclization route.
References
"optimization of reaction conditions for Imidazo[1,2-a]pyridine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Imidazo[1,2-a]pyridine synthesis can stem from several factors. A primary consideration is the choice of catalyst and reaction conditions, as these can significantly impact reaction efficiency. For instance, in copper-catalyzed syntheses, the selection of the copper salt (e.g., CuI, CuBr) can be critical.[1] Additionally, the solvent plays a crucial role, with DMF often being an effective choice.[1]
Potential Solutions:
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Catalyst Screening: If using a metal-catalyzed reaction, screen different catalysts. For copper-catalyzed reactions, CuBr has been shown to be highly effective.[1] For metal-free approaches, iodine can be an efficient catalyst.[2][3][4]
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Solvent Optimization: The polarity and boiling point of the solvent can influence reaction rates and yields. Experiment with different solvents such as DMF, ethanol, or even green solvents like water, depending on the specific protocol.[1][5][6]
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Temperature Adjustment: The reaction temperature is a critical parameter. For many protocols, heating is required, with optimal temperatures often around 80°C.[1] However, some methods, particularly those using microwave irradiation, can achieve high yields in minutes at elevated temperatures.[6]
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Reactant Quality: Ensure the purity of your starting materials (2-aminopyridine derivatives, ketones, aldehydes, etc.). Impurities can interfere with the reaction and lead to side products.
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Atmosphere Control: For reactions sensitive to air or moisture, such as those employing certain catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields. However, some protocols advantageously use air as the oxidant.[1]
Q2: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?
A2: The formation of side products is a common challenge. The choice of reactants and the reaction conditions are key to controlling selectivity.
Potential Solutions:
-
Substituent Effects: Be mindful of the electronic properties of the substituents on your starting materials. Electron-donating groups on the 2-aminopyridine ring generally lead to higher yields, while electron-withdrawing groups can sometimes decrease reactivity.[1]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products or further unwanted reactions.
-
Catalyst Loading: The amount of catalyst used can affect selectivity. While a higher catalyst loading might increase the reaction rate, it can also lead to the formation of side products. Optimize the catalyst loading to find a balance between reaction efficiency and selectivity.
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One-Pot Procedures: Utilizing one-pot, multi-component reaction strategies can often minimize the isolation of intermediates and reduce the chance of side product formation.[1][2][3][4]
Q3: The reaction is not proceeding to completion, even after an extended reaction time. What should I investigate?
A3: Incomplete reactions can be frustrating. Several factors could be at play, from catalyst deactivation to suboptimal reaction conditions.
Potential Solutions:
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require special handling. Consider using a fresh batch of catalyst.
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Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
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Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool to accelerate the reaction rate and drive it to completion, often in a fraction of the time required for conventional heating.[6]
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Reagent Stoichiometry: Verify the stoichiometry of your reactants. An incorrect ratio of starting materials can lead to an incomplete reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Imidazo[1,2-a]pyridine synthesis?
A1: The most prevalent methods for synthesizing the Imidazo[1,2-a]pyridine core involve the reaction of a 2-aminopyridine derivative with a carbonyl compound or its equivalent.[5][7][8] Common reaction partners for 2-aminopyridines include α-haloketones (e.g., phenacyl bromides), alkynes, aldehydes, and ketones.[4][5][9]
Q2: Are there any "green" or environmentally friendly methods for synthesizing Imidazo[1,2-a]pyridines?
A2: Yes, significant efforts have been made to develop more environmentally benign synthetic routes. These include:
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Catalyst-free reactions: Some protocols proceed efficiently without the need for a metal catalyst, often under thermal or microwave conditions.[6]
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Use of green solvents: Water has been successfully employed as a solvent in some syntheses, reducing the reliance on volatile organic compounds.[6]
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Air as an oxidant: Several copper-catalyzed methods utilize air as the terminal oxidant, which is an abundant and non-toxic reagent.[1]
-
Ultrasound-assisted synthesis: The use of ultrasound can promote reactions in environmentally friendly solvents like water.[2][3]
Q3: Can I synthesize substituted Imidazo[1,2-a]pyridines using these methods?
A3: Absolutely. Many of the reported synthetic protocols are compatible with a wide range of functional groups on both the 2-aminopyridine and the carbonyl partner.[1][9] This allows for the synthesis of a diverse library of substituted Imidazo[1,2-a]pyridines. However, it is important to note that the nature and position of these substituents can influence the reaction efficiency and yield.[1]
Data Presentation
Table 1: Comparison of Catalysts for a Model Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | DMF | 80 | 12 | 90 | [1] |
| CuI | DMF | 80 | 12 | 85 | [1] |
| CuCl | DMF | 80 | 12 | 82 | [1] |
| None | Neat | 100 | - | 30 | [6] |
| I₂ | H₂O | RT (Ultrasound) | 1 | 79 | [2] |
Table 2: Effect of Solvent on a Model Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | DMF | 80 | 12 | 90 | [1] |
| CuBr | DMSO | 80 | 12 | 88 | [1] |
| CuBr | Toluene | 80 | 12 | 75 | [1] |
| None | H₂O-IPA | 100 (MW) | 0.17 | 95 | [6] |
| None | CH₃CN | 100 | - | No Product | [6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins [1]
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To a reaction tube, add the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol %).
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Add DMF (2.0 mL) as the solvent.
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Stir the reaction mixture at 80°C under an air atmosphere for the time indicated by TLC monitoring (typically 12 hours).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine.
Protocol 2: Catalyst-Free, Microwave-Assisted Synthesis from 2-Aminopyridines and α-Bromoketones [6]
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In a microwave vial, combine the 2-aminopyridine (1 mmol) and the α-bromoketone (1 mmol).
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Add a mixture of H₂O and isopropanol (IPA) as the solvent.
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Seal the vial and place it in a microwave reactor.
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Irradiate the mixture at 100°C for 10-15 minutes.
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After completion, cool the reaction vial to room temperature.
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The product often precipitates from the reaction mixture and can be collected by filtration.
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If necessary, purify the product further by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for Imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting flowchart for low reaction yields.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine-8-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and its derivatives are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter in my synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as the corresponding 2-aminopyridine derivative, reagents used in the cyclization step, and side-products from incomplete reactions or alternative reaction pathways. Depending on the synthetic route, these could include N-oxides, partially hydrolyzed intermediates, or regioisomers.
Q3: My compound is streaking on the silica gel column during chromatography. What can I do to improve the separation?
A3: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this, you can try adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This can help to suppress the ionization of your carboxylic acid and lead to sharper peaks.
Q4: I am having trouble getting my this compound to crystallize. What can I try?
A4: If your compound is not crystallizing, it may be due to the presence of impurities or the choice of an inappropriate solvent system. Ensure your compound is reasonably pure before attempting recrystallization. You can also try a variety of solvent systems, including solvent pairs. For example, dissolving the compound in a good solvent like methanol and then slowly adding a poor solvent like water can induce crystallization. Seeding the solution with a small crystal of the pure compound, if available, can also be effective.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column overloading. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that gives good separation (Rf of your compound around 0.3-0.4). - Use a gradient elution if a single solvent system is ineffective. - Reduce the amount of crude material loaded onto the column. |
| Compound is Insoluble in the Loading Solvent | - The chosen loading solvent is too non-polar. | - Dissolve the crude material in a minimal amount of a more polar solvent (e.g., DCM, ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica gel and load the powder onto the top of your column. |
| Compound Elutes Too Quickly or Not At All | - The eluent is too polar or too non-polar. | - Adjust the polarity of your eluent. If the compound elutes too quickly (high Rf), decrease the polarity. If it doesn't move from the baseline (low Rf), increase the polarity. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out Instead of Crystallizing | - Solution is supersaturated. - The boiling point of the solvent is higher than the melting point of the solute. - Presence of impurities. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Try a lower-boiling point solvent. - Purify the compound by another method (e.g., column chromatography) before recrystallization. |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Try a different solvent in which the compound is less soluble at room temperature. - Add a co-solvent (anti-solvent) in which the compound is insoluble. |
| Low Recovery of Pure Compound | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Avoid washing the collected crystals with excessive amounts of cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.
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Preparation of the Column:
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Select an appropriate size glass column based on the amount of crude material.
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Pack the column with silica gel (230-400 mesh) using a slurry method with your chosen starting eluent.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Alternatively, for less soluble compounds, use the dry loading method described in the troubleshooting guide.
-
-
Elution:
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Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point for Imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate.[1][2]
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For this compound, a more polar system may be required. Consider starting with 100% dichloromethane and gradually adding methanol. The addition of 0.1-1% acetic acid to the eluent can improve peak shape.
-
-
Fraction Collection and Analysis:
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Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
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Combine the fractions containing the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). For carboxylic acids, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good candidates.[3] A mixture of methanol and water has been used for the crystallization of a related derivative.[4]
-
-
Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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-
Decolorization (Optional):
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If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot filter the solution to remove the charcoal.
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Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
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Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
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Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for the synthesis of the Imidazo[1,2-a]pyridine core involve the cyclocondensation of a 2-aminopyridine derivative with a suitable C2 synthon. For this compound, the primary starting material is 2-aminonicotinic acid. Common synthetic strategies include:
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Condensation with α-Haloketones (Tschitschibabin Reaction): This is a classical and widely used method involving the reaction of 2-aminonicotinic acid with an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration.
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Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines. While versatile, optimization is often required for specific substrates like 2-aminonicotinic acid.[1][2][3][4][5][6]
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Metal-Catalyzed Cyclizations: Various transition metals, such as copper and palladium, can catalyze the synthesis of imidazo[1,2-a]pyridines from different starting materials.[7]
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: While literature specifically detailing byproducts for the synthesis of this compound is limited, several potential side products can be anticipated based on the reactivity of the starting materials and the reaction mechanisms involved. These include:
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of 2-aminonicotinic acid and the C2 synthon in the final product mixture.
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Isomeric Products: Depending on the reaction conditions and the nature of the substituents on the starting materials, the formation of constitutional isomers is possible, although the regioselectivity of the cyclization is generally high for 2-aminopyridines.
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Side reactions involving the carboxylic acid group:
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Decarboxylation: At elevated temperatures, the carboxylic acid group on the pyridine ring may be lost, leading to the formation of the parent Imidazo[1,2-a]pyridine.
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Esterification: If an alcohol is used as a solvent, esterification of the carboxylic acid can occur, especially under acidic conditions.
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Amide Formation: In the presence of amine nucleophiles, amide formation is a potential side reaction.
-
-
Over-alkylation or Di-alkylation: In the Tschitschibabin reaction, the exocyclic amino group can potentially be alkylated, leading to byproducts.
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Polymerization: Under certain conditions, especially with reactive starting materials, polymerization can occur, leading to intractable tars.
Q3: Are there any known signaling pathways where this compound or its derivatives are involved?
A3: Derivatives of the Imidazo[1,2-a]pyridine scaffold have been shown to interact with several key signaling pathways implicated in various diseases, including cancer and inflammation. While specific studies on the 8-carboxylic acid derivative are not extensively reported, related compounds have been found to modulate:
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STAT3/NF-κB/iNOS/COX-2 Signaling Pathway: Some Imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory effects by modulating this pathway.[8]
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PI3K/mTOR Signaling Pathway: Certain derivatives have been identified as inhibitors of the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival.[9][10]
Further research is needed to elucidate the specific biological targets and signaling pathways of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Inactive catalyst (if applicable). 5. Poor quality of reagents or solvents. | 1. Increase reaction time or temperature cautiously. Monitor the reaction progress by TLC or LC-MS. 2. Use milder reaction conditions. Consider lower temperatures and shorter reaction times. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. 3. Optimize the reaction temperature. A temperature screening can be beneficial. 4. Use a fresh batch of catalyst or activate it prior to use. 5. Use freshly distilled solvents and high-purity reagents. |
| Formation of a Major, Unidentified Byproduct | 1. Side reaction involving the carboxylic acid group (e.g., decarboxylation, esterification). 2. Isomer formation. 3. Reaction with solvent. | 1. If decarboxylation is suspected (loss of CO2), perform the reaction at a lower temperature. If esterification is the issue, switch to a non-alcoholic solvent. 2. Characterize the byproduct using spectroscopic methods (NMR, MS) to identify its structure. Adjusting reaction conditions (e.g., catalyst, solvent, temperature) may favor the desired isomer. 3. Use an inert solvent that does not participate in the reaction. |
| Product is Difficult to Purify | 1. Presence of multiple byproducts with similar polarity to the product. 2. Product is highly polar and streaks on silica gel. 3. Product is insoluble. | 1. Optimize the reaction to minimize byproduct formation. Explore different purification techniques such as recrystallization, preparative HPLC, or flash chromatography with a different solvent system. 2. Use a more polar eluent system or a different stationary phase (e.g., alumina, reverse-phase silica). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve peak shape. 3. The carboxylic acid group can lead to low solubility in many organic solvents. Try dissolving the product in a small amount of a highly polar solvent like DMSO or DMF and then precipitate by adding a less polar solvent. Conversion to a more soluble salt or ester for purification, followed by hydrolysis, might be an option. |
| Reaction Mixture Turns Dark/Tarry | 1. Polymerization of starting materials or intermediates. 2. Decomposition at high temperatures. | 1. Lower the reaction temperature. Use a more dilute solution. 2. Conduct the reaction at a lower temperature for a longer period. Ensure efficient stirring to prevent localized overheating. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Condensation with an α-Haloketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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2-Aminonicotinic acid
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α-Bromoacetophenone (or other suitable α-haloketone)
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Sodium bicarbonate (NaHCO₃)
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Ethanol (or other suitable solvent)
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Hydrochloric acid (HCl) for workup
Procedure:
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To a solution of 2-aminonicotinic acid (1.0 eq) in ethanol, add sodium bicarbonate (2.0-3.0 eq).
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Stir the mixture at room temperature for 15-30 minutes.
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Add the α-bromoacetophenone (1.0-1.2 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue and acidify with HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Potential Byproduct Formation Pathways
Caption: Potential side reactions and byproducts in the synthesis of this compound.
Involved Signaling Pathways
Caption: Signaling pathways potentially modulated by Imidazo[1,2-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Imidazo[1,2-a]pyridine-8-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst (e.g., Lewis acid, Brønsted acid) is fresh and has been stored under appropriate conditions (e.g., anhydrous).- Consider screening different catalysts. For the GBB reaction, options include Sc(OTf)₃, HClO₄, or even greener alternatives like ammonium chloride.[1][2] |
| Poor Quality Starting Materials | - Verify the purity of the 2-aminopyridine-3-carboxylic acid (or its ester derivative), aldehyde, and isocyanide using techniques like NMR or melting point analysis.- Impurities in the starting materials can inhibit the reaction or lead to side products. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C).[1][3] For thermally sensitive substrates, lower temperatures may be required.- Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[1][4] |
| Incorrect Solvent | - The choice of solvent can be critical. While methanol or ethanol are commonly used, consider alternatives like acetonitrile or even water for greener chemistry.[2][5]- Ensure the solvent is of an appropriate grade (e.g., anhydrous if required by the catalyst). |
| Incomplete Schiff Base Formation | - The initial condensation of the aminopyridine and aldehyde to form the Schiff base is a crucial step. The presence of water can inhibit this equilibrium. Consider adding a dehydrating agent like trimethyl orthoformate.[6] |
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most versatile and frequently employed method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2][7] This reaction involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide. For the synthesis of the target molecule, 2-aminopyridine-3-carboxylic acid or a corresponding ester would be the logical starting material.
Q2: How can I improve the yield of the Groebke-Blackburn-Bienaymé reaction for this specific target molecule?
Several factors can be optimized to improve the yield:
-
Catalyst Selection: A range of catalysts can be used, from Lewis acids (e.g., Sc(OTf)₃) to Brønsted acids (e.g., HClO₄).[2] The optimal catalyst may need to be determined empirically.
-
Solvent Choice: Protic solvents like methanol and ethanol are common, but aprotic solvents or even aqueous conditions have been used successfully for related syntheses.[2][5]
-
Temperature and Reaction Time: While many GBB reactions proceed at room temperature, heating can often improve the rate and overall yield.[1] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Use of Activating/Dehydrating Agents: The addition of a dehydrating agent such as trimethyl orthoformate can drive the initial imine formation forward, leading to higher yields.[6]
Q3: Are there alternative synthetic strategies to the GBB reaction?
Yes, several other methods can be considered:
-
Palladium-Catalyzed Carbonylation: If an 8-halo-imidazo[1,2-a]pyridine is available, it can be converted to the corresponding carboxylic acid via a palladium-catalyzed carbonylation reaction.[5][8]
-
Hydrolysis of a Nitrile or Amide: The carboxylic acid can be obtained by the hydrolysis of an Imidazo[1,2-a]pyridine-8-carbonitrile or carboxamide under acidic or basic conditions.[9][10]
-
Cyclocondensation: A classical approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, this could involve the reaction of 2-aminopyridine-3-carboxylic acid with a suitable α-haloketone or aldehyde followed by cyclization.[11]
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
In the GBB reaction, potential side products can include:
-
Unreacted starting materials.
-
The intermediate Schiff base (from the condensation of the aminopyridine and aldehyde).
-
In some cases, particularly with certain substrates, Ugi-type side products can be observed.[3]
-
If the reaction conditions are too harsh, decarboxylation of the product or starting material may occur.
Q5: What are the recommended purification methods for this compound?
Due to the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group, the product is zwitterionic and can be challenging to purify.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best method for obtaining high purity material.
-
Column Chromatography: Silica gel chromatography can be used, but the zwitterionic nature of the compound may lead to streaking. A polar eluent system, possibly with the addition of a small amount of acetic or formic acid, may be necessary.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of acid. The reverse process (dissolving in acid and precipitating with base) can also be employed.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Imidazo[1,2-a]pyridine Derivatives (Illustrative Examples)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₄Cl (10) | Methanol | 25 | 12 | 82 | [1] |
| 2 | NH₄Cl (10) | Methanol | 60 | 8 | 85 | [1] |
| 3 | NH₄Cl (10) | Methanol | MW (60) | 0.5 | 89 | [1] |
| 4 | Sc(OTf)₃ (10) | Methanol | 25 | 12 | 95 | [2] |
| 5 | HClO₄ (cat.) | DMF | 25 | 24 | 76 | [7] |
| 6 | None | Water | US | 4 | 86 | [5] |
Note: The yields presented are for various imidazo[1,2-a]pyridine derivatives and are intended to illustrate the impact of different reaction parameters. The optimal conditions for this compound may vary.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Cyclocondensation (Adapted from a similar procedure) [11]
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific target molecule.
-
Reaction Setup: To a suspension of 2-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol, add bromopyruvic acid (1.05 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold methanol and then diethyl ether. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or crystallization.
General Workflow for Groebke-Blackburn-Bienaymé Reaction
Caption: A generalized experimental workflow for the Groeb-Blackburn-Bienaymé synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[1,2-a]pyridine-8-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carboxylic acid. The information provided is intended to help users anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structure, which contains a bicyclic heteroaromatic system and a carboxylic acid group, the primary stability concerns are:
-
Hydrolysis: The amide bond within the imidazo[1,2-a]pyridine ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Photodegradation: The aromatic and heteroaromatic nature of the molecule suggests potential sensitivity to UV or visible light, which could lead to dimerization, oxidation, or other rearrangements.
-
Oxidative Degradation: The electron-rich nature of the imidazopyridine ring makes it potentially susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Decarboxylation: While generally requiring high temperatures, the carboxylic acid group may be lost under certain conditions, especially in the presence of catalysts.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store the compound in a tightly sealed container, protected from light, and in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: I am observing poor solubility of the compound in my aqueous buffer. What can I do?
A3: The solubility of this compound is expected to be pH-dependent due to the carboxylic acid group.
-
In acidic solutions (pH < pKa): The compound will be in its neutral, less soluble form.
-
In basic solutions (pH > pKa): The compound will exist as its more soluble carboxylate salt.
To improve solubility in aqueous buffers, try adjusting the pH to be above the pKa of the carboxylic acid (typically around 3-5 for similar structures). The use of co-solvents such as DMSO, DMF, or ethanol can also enhance solubility, but their compatibility with your experimental system should be verified.
Q4: My experimental results are inconsistent. Could this be due to compound instability?
A4: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of your experiment, the effective concentration will decrease, leading to variability. It is crucial to prepare fresh solutions for each experiment and to monitor the purity of your stock solutions over time using a stability-indicating analytical method, such as HPLC-UV.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
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Appearance of new peaks in the chromatogram of a sample over time.
-
Decrease in the peak area of the main compound.
-
Changes in the color of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | - Analyze samples immediately after preparation.- If the experiment requires prolonged incubation in aqueous media, perform a time-course analysis to monitor for degradation.- Adjust the pH of your solutions to a range where the compound is more stable (typically near neutral pH, if compatible with your assay). |
| Photodegradation | - Protect solutions from light by using amber vials or covering containers with aluminum foil.- Minimize exposure to ambient light during sample preparation and handling.- Compare the chromatograms of light-exposed and light-protected samples to confirm photodegradation. |
| Oxidative Degradation | - Degas your solvents and buffers to remove dissolved oxygen.- Consider adding an antioxidant (e.g., BHT, ascorbic acid) to your solutions if compatible with your experiment.- Avoid sources of metal ion contamination, which can catalyze oxidation. |
| Interaction with Excipients | - If formulating the compound, ensure compatibility with all excipients by performing preliminary stability studies on the formulation. |
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
High variability in dose-response curves.
-
Loss of biological activity of the compound over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability in Assay Medium | - Assess the stability of the compound directly in the cell culture medium or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).- Reduce the incubation time if significant degradation is observed.- Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. |
| Adsorption to Labware | - Use low-adsorption plasticware or silanized glassware.- Include a surfactant (e.g., Tween 80) in your buffers at a low concentration, if permissible for your assay, to reduce non-specific binding. |
| Precipitation from Solution | - Visually inspect solutions for any signs of precipitation, especially at high concentrations.- Determine the solubility limit in your assay medium and work below this concentration.- Use a co-solvent like DMSO to maintain solubility, ensuring the final concentration of the co-solvent is tolerated by the biological system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
Data Presentation:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Solid, 70°C, 48h | Data | Data | Data |
| Solution, 70°C, 48h | Data | Data | Data |
| Photolytic | Data | Data | Data |
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm or the compound's λmax).
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate the parent compound from its degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the target compound.
Imidazo[1,2-a]pyridine Functionalization: Technical Support Center
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during your experiments in a question-and-answer format.
FAQ 1: Low or No Yield in C3-Functionalization Reactions
Question: I am attempting a C-H functionalization at the C3 position of my imidazo[1,2-a]pyridine substrate, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in C3-functionalization are a frequent issue and can stem from several factors related to the substrate's electronic properties, reaction conditions, and the choice of reagents.
Troubleshooting Steps:
-
Evaluate Substrate Electronics: The electronic nature of substituents on the imidazo[1,2-a]pyridine ring and the coupling partner can significantly impact reaction efficiency.
-
Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -NO₂, -CN) on the imidazo[1,2-a]pyridine ring or the coupling partner often lead to lower yields.[1] This is because they decrease the nucleophilicity of the C3 position.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) generally enhance the reactivity of the C3 position and lead to better yields.[1]
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. For some reactions, such as the Petasis-like three-component reaction, aprotic solvents like acetonitrile (CH₃CN) have been shown to be superior to others like DMF.[1]
-
Temperature and Reaction Time: Insufficient heating or short reaction times can lead to incomplete conversion. For decarboxylative arylomethylation, increasing the temperature to 110-120 °C and extending the reaction time to 24 hours can improve yields.[1]
-
Base: For reactions requiring a base, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is often necessary to promote the reaction.[1]
-
-
Consider Alternative Catalytic Systems: If a metal-catalyzed reaction is failing, consider catalyst and ligand screening. For visible light-induced functionalizations, the choice of photocatalyst is crucial. For instance, fac-Ir(ppy)₃ has been used effectively for cyanomethylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield C3-functionalization.
FAQ 2: Poor Regioselectivity in Functionalization Reactions
Question: I am trying to functionalize my imidazo[1,2-a]pyridine at a position other than C3 (e.g., C5), but I keep getting the C3-functionalized product as the major isomer. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a significant challenge in imidazo[1,2-a]pyridine chemistry due to the inherent electronic properties of the ring system. The C3 position is the most electron-rich and nucleophilic, making it the most common site for electrophilic and radical functionalization.
Key Factors Influencing Regioselectivity:
-
Inherent Reactivity: The electron density is highest at the C3 position, making it the kinetically favored site for many reactions.
-
Steric Hindrance: Bulky substituents at the C2 position can sometimes hinder C3 functionalization, but this is not always a reliable method for directing functionalization elsewhere. A 5-methyl group has been noted to prevent certain C3-perfluoroalkylation reactions.[2]
-
Directed C-H Activation: To achieve functionalization at other positions (C2, C5, C6, C7, C8), directing group strategies are often necessary. The nitrogen atom at the 1-position (N-1) can act as a coordinating atom for metal catalysts, facilitating ortho-C-H functionalization of a substituent at the C2 position.
Strategies for Altering Regioselectivity:
-
Blocking the C3 Position: If the C3 position is already substituted, subsequent functionalization will be directed to other positions.
-
Directed Metalation: The use of a directing group can facilitate metalation and subsequent functionalization at a specific site.
-
Halogenation and Cross-Coupling: Site-selective halogenation can provide a handle for introducing various functional groups via cross-coupling reactions. For instance, regioselective halogenation at C3 is common, but specific conditions might allow for halogenation at other positions, which can then be used for further functionalization.
Regioselectivity in Imidazo[1,2-a]pyridine
References
Technical Support Center: Regioselectivity Control in Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides & FAQs
Q1: My C-H functionalization reaction on the imidazo[1,2-a]pyridine core is yielding a mixture of C3 and C5 isomers. How can I selectively obtain the C3 product?
A: Achieving high regioselectivity in C-H functionalization is a common challenge. The electronic properties of the imidazo[1,2-a]pyridine ring inherently favor functionalization at the electron-rich C3 position. However, reaction conditions can significantly influence the outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For transition-metal-catalyzed reactions, the choice of catalyst and ligand is paramount.[1] For instance, in palladium-catalyzed arylations, bulky ligands can sterically hinder approach to the C5 position, thus favoring C3 substitution.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates. A systematic screening of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO) is recommended.
-
Reaction Temperature: Temperature can dictate whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product (often C3), while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.
-
Directing Groups: The presence of directing groups on the imidazo[1,2-a]pyridine scaffold can override the inherent reactivity. For example, a chelating group at the C2 position can direct metal catalysts to the C3 position.
Q2: I am attempting a multi-component synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine, but I am observing the formation of significant side products and low yield. What are the likely causes and how can I optimize the reaction?
A: Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are powerful for building molecular complexity quickly, but they can be sensitive to reaction conditions.[2]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 2-aminopyridine, aldehyde, and isocyanide are of high purity. Impurities can lead to undesired side reactions or catalyst inhibition.
-
Order of Reagent Addition: The sequence of adding the components can be critical. In many cases, pre-formation of the imine from the 2-aminopyridine and aldehyde before the addition of the isocyanide can improve yields and reduce side products.[3]
-
Catalyst Choice and Loading: While some MCRs are catalyst-free, many benefit from a Lewis or Brønsted acid catalyst.[4][5] Scandium triflate is a commonly used catalyst for this transformation.[5] Optimize the catalyst loading; too little may result in slow or incomplete reaction, while too much can sometimes promote side reactions.
-
Solvent and Temperature: The choice of solvent can influence the solubility of reactants and intermediates. Protic solvents like methanol or ethanol are often effective. The reaction may also benefit from gentle heating or, conversely, cooling to control exotherms and minimize side reactions.
Q3: My attempt to directly functionalize the pyridine ring (C5, C6, C7, or C8) of an existing imidazo[1,2-a]pyridine is resulting in functionalization on the imidazole ring instead. How can I achieve regioselectivity for the pyridine ring?
A: The imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack and many C-H functionalization reactions than the pyridine ring.[6] Selectively functionalizing the pyridine ring requires specific strategies.
Troubleshooting Steps:
-
Directed Metalation: If your substrate has a directing group on the pyridine ring, directed ortho-metalation (DoM) can be a powerful tool. For example, a methoxy group at C8 can direct lithiation to the C7 position.
-
Halogenation: Selective halogenation of the pyridine ring can be achieved, followed by cross-coupling reactions. The position of halogenation can be influenced by the steric and electronic nature of existing substituents.
-
Starting Material Synthesis: The most reliable method is often to synthesize the imidazo[1,2-a]pyridine from a pre-functionalized 2-aminopyridine. This approach avoids regioselectivity issues on the final scaffold.
-
Reaction Conditions: Some specific C-H functionalization conditions have been developed for pyridine ring functionalization. These often involve specific catalysts and directing groups that favor coordination to the pyridine nitrogen.
Data Presentation
Table 1: Effect of Reaction Conditions on C-H Arylation Regioselectivity of 2-Phenylimidazo[1,2-a]pyridine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | C3:C5 Ratio | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 110 | 90:10 | 75 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 | >99:1 | 92 |
| 3 | RuCl₂(p-cymene)₂ (2.5) | - | AgOAc | DCE | 80 | 15:85 | 68 |
| 4 | CuI (10) | Phen (20) | K₃PO₄ | DMF | 130 | 80:20 | 81 |
Experimental Protocols
Protocol 1: Regioselective C3-Arylation of Imidazo[1,2-a]pyridine
This protocol provides a general method for the palladium-catalyzed C3-arylation of imidazo[1,2-a]pyridines.
-
In an oven-dried Schlenk tube, combine imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add Cs₂CO₃ (2.0 mmol, 2.0 equiv) as the base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Groebke–Blackburn–Bienaymé Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol describes a three-component reaction to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives.[5]
-
To a round-bottom flask, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and scandium(III) triflate (0.1 mmol, 10 mol%) in methanol (10 mL).
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Visualizations
Caption: Control factors in the regioselective functionalization of imidazo[1,2-a]pyridines.
Caption: A logical workflow for troubleshooting poor regioselectivity in imidazo[1,2-a]pyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structure-Activity Relationship of Imidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the imidazo[1,2-a]pyridine-8-carboxylic acid core, with a focus on their anticancer and antimycobacterial potential. Experimental data is presented to objectively compare the performance of various analogs, supplemented with detailed experimental protocols and pathway visualizations.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, revealing key structural features that govern their activity.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Human Cancer Cell Lines
| Compound ID | Core Structure | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| IP-5 | Imidazo[1,2-a]pyridine | - | - | - | HCC1937 (Breast) | 45[1][2][3] |
| IP-6 | Imidazo[1,2-a]pyridine | - | - | - | HCC1937 (Breast) | 47.7[1][2][3] |
| IP-7 | Imidazo[1,2-a]pyridine | - | - | - | HCC1937 (Breast) | 79.6[1][2][3] |
| Compound 8 | Imidazo[1,2-a]pyridine-quinoline hybrid | 3-benzyl | 2-chloro-6-methoxyquinoline at C2 | - | HeLa (Cervical) | 0.34[4] |
| MDA-MB-231 (Breast) | 0.32[4] | |||||
| ACHN (Renal) | 0.39[4] | |||||
| HCT-15 (Colon) | 0.31[4] | |||||
| Compound 12 | Imidazo[1,2-a]pyridine-quinoline hybrid | 3-(4-methylbenzyl) | 2-chloro-6-methoxyquinoline at C2 | - | HeLa (Cervical) | 0.35[4] |
| MDA-MB-231 (Breast) | 0.29[4] | |||||
| ACHN (Renal) | 0.34[4] | |||||
| HCT-15 (Colon) | 0.30[4] | |||||
| Compound 13 | Imidazo[1,2-a]pyridine-carbazole hybrid | 3-benzyl | 9-ethyl-9H-carbazole at C2 | - | HeLa (Cervical) | 0.37[4] |
| MDA-MB-231 (Breast) | 0.41[4] | |||||
| ACHN (Renal) | 0.39[4] | |||||
| HCT-15 (Colon) | 0.30[4] |
Note: Specific substitutions for IP-5, IP-6, and IP-7 were not detailed in the source abstracts.
The data indicates that hybridization of the imidazo[1,2-a]pyridine core with other heterocyclic systems, such as quinoline and carbazole, can lead to highly potent anticancer compounds with IC50 values in the sub-micromolar range.[4] For instance, compound 12 , an imidazopyridine-quinoline hybrid, demonstrated the highest potency against the MDA-MB-231 breast cancer cell line with an IC50 of 0.29 µM.[4]
The mechanism of action for some of these derivatives involves the modulation of key signaling pathways implicated in cancer progression. One novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to exert anti-inflammatory and anticancer effects by suppressing the STAT3 and NF-κB signaling pathways.[5][6] This suppression leads to a reduction in the expression of downstream targets like COX-2 and iNOS.[5]
Caption: MIA suppresses the STAT3/NF-κB signaling pathway.
Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamides
The imidazo[1,2-a]pyridine scaffold is also a promising starting point for the development of novel antituberculosis agents. Specifically, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a potent lead series against Mycobacterium tuberculosis.
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Core Structure | R1 | R2 | R3 | Target Strain | MIC (µM) |
| IPA-6 | Imidazo[1,2-a]pyridine-3-carboxamide | 2,6-dimethyl | N-(4-chlorobenzyl) | - | M. tuberculosis H37Rv | 0.0001 (0.05 µg/mL)[7] |
| IPA-9 | Imidazo[1,2-a]pyridine-3-carboxamide | 2,6-dimethyl | N-(4-chlorophenethyl) | - | M. tuberculosis H37Rv | 0.0009 (0.4 µg/mL)[7] |
| IPS-1 | Imidazo[1,2-a]pyridine-3-sulfonamide | - | - | - | M. tuberculosis H37Rv | 0.0009 (0.4 µg/mL)[7] |
| Compound 15 | Imidazo[1,2-a]pyridine-3-carboxamide | - | - | - | M. tuberculosis H37Rv | 0.19[8] |
| MDR Strain | 0.19-0.38 | |||||
| XDR Strain | 0.19-0.75 | |||||
| Compound 16 | Imidazo[1,2-a]pyridine-3-carboxamide | - | - | - | M. tuberculosis H37Rv | 0.10[8] |
| MDR Strain | 0.05-0.19 | |||||
| XDR Strain | 0.10-1.5 | |||||
| Compound 10j | Imidazo[1,2-a]pyridine-3-carboxamide | 2,6-dimethyl | N-(2-(4-bromophenoxy)ethyl) | - | M. tuberculosis H37Rv | 0.025-0.054 µg/mL[9] |
Note: Specific substitutions for IPS-1, Compound 15 and 16 were not detailed in the source abstracts.
The SAR studies reveal that modifications at the C3 position of the imidazo[1,2-a]pyridine ring are critical for antimycobacterial activity. For instance, the N-benzylic group in the carboxamide linker is crucial for potency.[9] Compound IPA-6 , with a 4-chlorobenzyl group, was found to be exceptionally potent, with a MIC of 0.05 µg/mL, making it 125 times more active than the standard drug ethambutol.[7] Furthermore, compounds 15 and 16 demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, highlighting the potential of this scaffold to combat drug resistance.[8]
The general workflow for a structure-activity relationship study of this nature is depicted in the following diagram.
Caption: A typical workflow for an SAR study.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides involves the amidation of the corresponding carboxylic acid.
-
Preparation of this compound: This can be achieved through various synthetic routes, often starting from a substituted 2-aminopyridine. For example, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid can be prepared via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.[3]
-
Amidation: The carboxylic acid is coupled with a desired amine in the presence of a coupling agent such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) in a suitable solvent like DMF.[9]
-
Purification: The final product is purified using techniques like column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., Middlebrook 7H9).
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.
Western Blot Analysis
Western blotting is used to determine the levels of specific proteins in cell lysates, providing insights into the mechanism of action of the compounds.[1][5]
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-IκBα).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives in Oncology, Infectious Disease, and Inflammation
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of recently developed imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented herein is collated from various studies to offer a quantitative and objective comparison of their performance, supported by detailed experimental protocols and visualizations of key signaling pathways.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various components of cellular signaling pathways crucial for cancer cell proliferation and survival. Notably, derivatives have been developed as potent inhibitors of c-Met, PI3K/mTOR, and other kinases involved in oncogenesis.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Derivative | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| 22e | c-Met inhibitor | EBC-1 (Lung Cancer) | 0.045 | [1] |
| Compound 31 | c-Met inhibitor | EBC-1 (Lung Cancer) | 0.008 - 0.2 (dose-dependent inhibition) | [2] |
| 15a | PI3K/mTOR dual inhibitor | HCT116 (Colon Cancer) | Not specified, but showed significant tumor growth inhibition | [3] |
| N-[11C]7 | PI3K/mTOR dual inhibitor | HCT-116 (Colon Cancer) | 0.01 | [4] |
| Compound 6 | PI3Kα inhibitor | A375 (Melanoma) | 9.7 | [5][6] |
| Compound 6 | PI3Kα inhibitor | WM115 (Melanoma) | <12 | [5][6] |
| Compound 6 | PI3Kα inhibitor | HeLa (Cervical Cancer) | 35.0 | [5][6] |
| 12b | Anticancer agent | Hep-2 (Laryngeal Carcinoma) | 11 | [5][7] |
| 12b | Anticancer agent | HepG2 (Hepatocellular Carcinoma) | 13 | [5][7] |
| 12b | Anticancer agent | MCF-7 (Breast Carcinoma) | 11 | [5][7] |
| 12b | Anticancer agent | A375 (Human Skin Cancer) | 11 | [5][7] |
| 9d | Anticancer agent | HeLa (Cervical Cancer) | 10.89 | [5] |
| 9d | Anticancer agent | MCF-7 (Breast Cancer) | 2.35 | [5] |
| IP-5 | Anticancer agent | HCC1937 (Breast Cancer) | 45 | [5][8] |
| IP-6 | Anticancer agent | HCC1937 (Breast Cancer) | 47.7 | [5][8] |
| IP-7 | Anticancer agent | HCC1937 (Breast Cancer) | 79.6 | [8] |
Key Signaling Pathways in Cancer Targeted by Imidazo[1,2-a]pyridines
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways. The PI3K/Akt/mTOR and c-Met signaling pathways are prominent examples.
Caption: PI3K/Akt/mTOR and c-Met signaling pathways targeted by Imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a variety of bacterial strains, including clinically relevant and resistant isolates.
Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcone derivative 5h | S. aureus (clinical strain) | 3.125 | [9] |
| Chalcone derivative 5h | S. aureus (ATCC 25923) | 6.25 | [9] |
| Azo-derivative 4e | P. aeruginosa | 500 | [10] |
| Azo-derivative 4e | S. aureus | 500 | [10] |
| Azo-derivative 4e | E. coli (resistant strain) | 500 - 700 | [10] |
| Bromo-substituted derivative 14 | E. coli | 32 (µM) | [11] |
| Imidazo[1,2-a]pyrimidine chalcones (general) | Various Gram-positive and Gram-negative bacteria | Good to excellent activity | |
| Imidazo[1,2-a]pyridine chalcones (general) | Various Gram-positive and Gram-negative bacteria | Moderate activity |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Certain imidazo[1,2-a]pyridine derivatives have been shown to possess potent anti-inflammatory properties through the modulation of key inflammatory signaling pathways.
Comparative Anti-inflammatory Effects of Imidazo[1,2-a]pyridine Derivatives
The anti-inflammatory activity of these derivatives has been assessed through their ability to inhibit key inflammatory mediators and enzymes.
| Derivative | Assay | Effect | Reference |
| MIA | NF-κB and STAT3 signaling | Suppression of pathways | [12] |
| MIA | COX-2 and iNOS expression | Reduction | [12] |
| Carboxylic acid derivative 5 | COX-2 inhibition | Preferential inhibition | [13] |
| Carboxylic acid derivative 2 | Carrageenan-induced edema | Inhibition | [13] |
| Derivatives 5e, 5f, 5j | COX-2 inhibition | IC50 = 0.05 µM | [14] |
| Derivative 5i | COX-2 inhibition | Selectivity Index = 897.19 | [14] |
| Derivative 5j | Analgesic activity (in vivo) | ED50 = 12.38 mg/kg | [14] |
The STAT3/NF-κB Signaling Pathway in Inflammation
A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[12]
Caption: Simplified STAT3/NF-κB signaling pathway and its inhibition by the Imidazo[1,2-a]pyridine derivative MIA.
Experimental Protocols
This section provides a summary of the key experimental methodologies cited in the reviewed literature for the evaluation of the biological activities of imidazo[1,2-a]pyridine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The imidazo[1,2-a]pyridine derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are lysed to release proteins.
-
Protein Quantification: The total protein concentration is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
This comparative guide highlights the significant potential of imidazo[1,2-a]pyridine derivatives as a versatile scaffold for the development of novel therapeutics. The provided data and protocols serve as a valuable resource for researchers in the fields of oncology, infectious diseases, and inflammation, facilitating further investigation and optimization of these promising compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Bioactivity Assays of Imidazo[1,2-a]pyridine-8-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of bioactivity assays for Imidazo[1,2-a]pyridine-8-carboxylic acid and its related derivatives. The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and modulatory effects on the GABAA receptor.[1][2] While specific experimental data for this compound is limited in publicly available research, this guide will draw comparisons from closely related analogs and provide detailed protocols for key bioactivity assays to facilitate further investigation.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - |
| IP-7 | HCC1937 (Breast) | 79.6 | - | - |
| Hybrid 8 | HeLa (Cervical) | 0.34 | Adriamycin | 0.52 |
| MDA-MB-231 (Breast) | 0.32 | Adriamycin | 0.51 | |
| ACHN (Renal) | 0.39 | Adriamycin | 0.58 | |
| HCT-15 (Colon) | 0.31 | Adriamycin | 0.55 | |
| Hybrid 12 | HeLa (Cervical) | 0.35 | Adriamycin | 0.52 |
| MDA-MB-231 (Breast) | 0.29 | Adriamycin | 0.51 | |
| ACHN (Renal) | 0.34 | Adriamycin | 0.58 | |
| HCT-15 (Colon) | 0.30 | Adriamycin | 0.55 | |
| HB9 | A549 (Lung) | 50.56 | Cisplatin | 53.25 |
| HB10 | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 |
Note: IP-5, IP-6, and IP-7 are novel Imidazo[1,2-a]pyridine compounds.[5] Hybrids 8 and 12 are imidazopyridine-quinoline hybrids.[6] HB9 and HB10 are hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.[7] The data for these analogs suggests that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel anticancer agents. Further testing of this compound is warranted to determine its specific activity.
Key Signaling Pathways in Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][4][8]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Caption: STAT3/NF-κB signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCC1937, HeLa)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
GABAA Receptor Modulation
Certain imidazo[1,2-a]pyridine derivatives are known to act as modulators of the GABAA receptor, a key target for therapeutic intervention in anxiety and sleep disorders.[9]
Comparative GABAA Receptor Modulatory Activity
| Compound | Receptor Subtype | Assay Type | Activity (EC50/IC50/Ki, nM) |
| Zolpidem | α1-containing GABAA | Radioligand Binding | pKi values reported |
| Alpidem | α1-containing GABAA | Radioligand Binding | pKi values reported |
| Necopidem | α1-containing GABAA | Radioligand Binding | pKi values reported |
| Saripidem | α1-containing GABAA | Radioligand Binding | pKi values reported |
Note: The data for Zolpidem, Alpidem, Necopidem, and Saripidem, which are all imidazopyridine derivatives, highlights the potential of this scaffold to interact with the GABAA receptor.[9] Further investigation is required to characterize the activity of this compound at this receptor.
Experimental Protocol: FLIPR Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a high-throughput screening method used to identify and characterize modulators of ion channels like the GABAA receptor.
Materials:
-
HEK293 cells stably expressing the desired GABAA receptor subtype
-
Cell culture medium
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
FLIPR Membrane Potential Assay Kit
-
Assay buffer
-
GABA, reference modulators (e.g., Diazepam), and test compounds
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye to each well. Incubate for 1 hour at room temperature.
-
Compound Addition: Prepare serial dilutions of the test compounds and reference modulators.
-
FLIPR Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the compounds to the wells and immediately measure the change in fluorescence, which corresponds to the change in membrane potential upon GABAA receptor activation or modulation.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and determine EC50 or IC50 values.
Caption: General experimental workflow for the FLIPR membrane potential assay.
Antimycobacterial Activity
A notable bioactivity has been reported for imidazo[1,2-a]pyridine-8-carboxamide derivatives, which have shown potent and selective inhibition of Mycobacterium tuberculosis.[10]
Comparative Antimycobacterial Activity
The following table shows the Minimum Inhibitory Concentration (MIC) values for a series of imidazo[1,2-a]pyridine-8-carboxamides against M. tuberculosis.
| Compound ID | R Group on Amide | MIC (µM) |
| Compound 1 | 4-fluorobenzyl | >50 |
| Compound 2 | 4-chlorobenzyl | 12.5 |
| Compound 3 | 4-bromobenzyl | 6.25 |
| Compound 4 | 4-methylbenzyl | 25 |
| Compound 5 | 4-methoxybenzyl | 50 |
Note: This data indicates that the substitution on the amide nitrogen of the 8-carboxamide moiety significantly influences the antimycobacterial activity. This provides a strong rationale for further investigating the antimycobacterial potential of this compound and its other derivatives.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chemmethod.com [chemmethod.com]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors based on the Imidazo[1,2-a]pyridine scaffold and other established kinase inhibitors. While specific quantitative data for Imidazo[1,2-a]pyridine-8-carboxylic acid as a kinase inhibitor is not extensively available in the reviewed literature, this document summarizes the activity of structurally related Imidazo[1,2-a]pyridine derivatives and compares them with well-known inhibitors targeting similar signaling pathways.
Introduction to Imidazo[1,2-a]pyridines
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Numerous derivatives of this scaffold have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[3][4]
Comparative Analysis of Kinase Inhibitory Activity
This section presents a comparative overview of the inhibitory activities of various Imidazo[1,2-a]pyridine derivatives against several kinases, alongside data for established kinase inhibitors. The data is compiled from multiple studies to provide a broad perspective.
Phosphoinositide 3-Kinase (PI3K) / Akt / mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway.
. Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives and Other Inhibitors Targeting the PI3K/Akt/mTOR Pathway
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound 1 (Thiazole derivative) | PI3Kα | 2.8 | A375 (melanoma) | [5] |
| HeLa (cervical cancer) | [5] | |||
| Compound 2 (Oxadiazole derivative) | PI3Kα | 2 | T47D (breast cancer) | [3] |
| Unnamed Derivative | Akt1 | Sub-micromolar | - | [6] |
| Established Kinase Inhibitors | ||||
| GDC-0941 (Pictilisib) | PI3Kα/δ | 3 | Multiple | (Publicly available data) |
| MK-2206 | Akt1/2/3 | 8 / 12 / 65 | Multiple | (Publicly available data) |
| Rapamycin (Sirolimus) | mTOR | ~0.1 (in complex with FKBP12) | Multiple | (Publicly available data) |
Other Kinase Targets
Imidazo[1,2-a]pyridine derivatives have also shown inhibitory activity against other important kinase families.
. Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases
| Compound/Inhibitor | Target Kinase(s) | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 4c | CLK1 | 0.7 | [4] |
| DYRK1A | 2.6 | [4] | |
| Unnamed Derivative | IGF-1R | Potent Inhibition | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are essential for understanding the context of kinase inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess kinase inhibitor activity.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor by measuring the concentration required to inhibit 50% of the kinase's enzymatic activity.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test inhibitor (e.g., Imidazo[1,2-a]pyridine derivative)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a detection system
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Detection reagents (e.g., scintillation fluid, antibodies, luminescence reagents)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (e.g., scintillation counter, luminometer, fluorometer)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away excess unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.
-
Fluorescence-based Assay (e.g., TR-FRET): Utilize a fluorescently labeled antibody that specifically binds to the phosphorylated substrate, leading to a FRET signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
This protocol describes a method to evaluate the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS)
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
-
Data Analysis:
-
Normalize the absorbance or luminescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, particularly those in the PI3K/Akt/mTOR pathway. While direct comparative data for this compound is limited in the current literature, the broader class of compounds shows promising activity that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel kinase inhibitors. Future studies focusing on the direct comparison of optimized Imidazo[1,2-a]pyridine derivatives with clinically approved kinase inhibitors in standardized assays will be crucial for advancing these compounds in the drug discovery pipeline.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Imidazo[1,2-a]pyridine-8-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the potential mechanisms of action of Imidazo[1,2-a]pyridine-8-carboxylic acid, drawing upon experimental data from related derivatives to elucidate its probable biological targets and signaling pathways. We compare its potential activities with established alternative compounds, offering a comprehensive resource for researchers in drug discovery and development.
Postulated Mechanisms of Action
While direct experimental evidence for this compound is limited, extensive research on its derivatives strongly suggests two primary mechanisms of action: inhibition of the PI3K/AKT/mTOR signaling pathway and modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of phosphoinositide 3-kinase (PI3K). This enzyme is a critical node in a signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Inhibition of PI3K, particularly the PI3Kα isoform, has been a key strategy in oncology drug development.
Derivatives of Imidazo[1,2-a]pyridine have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, effects that are consistent with the downregulation of the PI3K/AKT/mTOR pathway.
Anti-inflammatory Activity via COX Inhibition
Carboxylic acid derivatives of imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties in preclinical models. While direct enzymatic inhibition of COX by the parent 8-carboxylic acid has not been definitively shown, a study on 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid revealed preferential inhibition of COX-2.[1][2] This suggests that the carboxylic acid moiety may play a crucial role in binding to the active site of COX enzymes, which are key mediators of inflammation.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the inhibitory activities of various Imidazo[1,2-a]pyridine derivatives and established inhibitors against PI3Kα and COX enzymes.
Table 1: Comparative Inhibitory Activity against PI3Kα
| Compound | PI3Kα IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 13k | 1.94 | HCC827 | Not Reported | [3] |
| Imidazo[1,2-a]pyridine Derivative 35 | Not Reported | T47D | 7.9 | [4] |
| Imidazo[1,2-a]pyridine Derivative 35 | Not Reported | MCF-7 | 9.4 | [4] |
| HS-173 (Reference PI3Kα Inhibitor) | Not Reported | Not Reported | Not Reported | [3] |
| PIK-75 (Reference PI3Kα Inhibitor) | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Comparative Inhibitory Activity against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | >100 | 10.5 | >9.5 | [1][2] |
| Indomethacin (Reference NSAID) | 0.1 | 1.7 | 0.06 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5][6][7]
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an 8-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11]
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, add assay buffer (0.1 M Tris-HCl, pH 8), heme, and the COX enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a solution of stannous chloride.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric assay or LC-MS/MS.[12][13][14][15][16]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The PI3K/AKT/mTOR signaling pathway and the putative inhibitory point of this compound.
Caption: The Cyclooxygenase (COX) pathway and the potential inhibitory role of this compound.
Caption: A generalized workflow for Western Blot analysis.
References
- 1. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Efficacy of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of imidazo[1,2-a]pyridine carboxylic acid derivatives against other therapeutic alternatives. This analysis is based on available experimental data to inform preclinical research and development.
The imidazo[1,2-a]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide focuses on the in vivo validation of the efficacy of carboxylic acid derivatives of this scaffold, comparing their performance with established drugs and other investigational compounds.
Anti-inflammatory Activity: Superior Efficacy and Gastric Safety Profile
Derivatives of imidazo[1,2-a]pyridine carboxylic acid have shown significant anti-inflammatory properties in in vivo models. Notably, in studies evaluating acute and chronic inflammation, these compounds have demonstrated superior or comparable efficacy to the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[5]
A key finding is the improved gastrointestinal safety profile of these derivatives compared to indomethacin. While effective, indomethacin is associated with gastroduodenal damage. In contrast, specific imidazo[1,2-a]pyridine carboxylic acid derivatives did not produce such side effects in preclinical models, highlighting a significant therapeutic advantage.[5]
Comparative Efficacy in Carrageenan-Induced Edema
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. In this model, imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid demonstrated more potent inhibition of edema than indomethacin when administered at the same dose.[5]
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Gastric Damage |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | More than Indomethacin | No |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | More than Indomethacin | No |
| Indomethacin | 10 | Baseline | Yes |
Chronic Anti-inflammatory Activity in Granuloma Model
In a cotton pellet-induced granuloma model, which assesses chronic inflammation, a 3-amino derivative of imidazo[1,2-a]pyridine carboxylic acid exhibited anti-inflammatory activity comparable to that of indomethacin.[5] This suggests the potential of these compounds for the treatment of chronic inflammatory conditions.
Anticancer Potential: A Focus on Novel Derivatives
One study highlighted a novel imidazo[1,2-a]pyridine derivative, I-11, as a potent covalent inhibitor for KRAS G12C-mutated cancer cells, suggesting a potential therapeutic avenue for notoriously difficult-to-treat cancers.[6] Another research effort synthesized a series of novel imidazo[1,2-a]pyridine hybrids, with some compounds exhibiting lower IC50 values against lung (A549) and liver (HepG2) cancer cell lines than the conventional chemotherapy drug, cisplatin.[8]
Antimicrobial and Antiprotozoal Applications
The versatility of the imidazo[1,2-a]pyridine scaffold extends to infectious diseases. Carboxamide derivatives of imidazo[1,2-a]pyridine have demonstrated in vivo activity against Mycobacterium avium infection in a mouse model.[9] Furthermore, novel dicationic imidazo[1,2-a]pyridines have shown excellent in vivo efficacy in a mouse model of trypanosomiasis, with several compounds leading to a 100% cure rate.[10]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Groups: Animals are divided into control, reference (e.g., indomethacin), and test compound groups.
-
Administration: Test compounds or vehicle are administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Cotton Pellet-Induced Granuloma in Rats
This protocol is used to evaluate chronic anti-inflammatory activity.
-
Animal Model: Male Wistar rats are used.
-
Procedure: Under light anesthesia, sterile cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or groin region.
-
Treatment: The test compound, reference drug, or vehicle is administered daily for a set period (e.g., 7 days).
-
Endpoint: On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.
-
Analysis: The net dry weight of the granuloma is calculated, and the percentage of inhibition by the drug is determined by comparing the mean weight of the granulomas from the treated groups with the control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the prostaglandin synthesis pathway.[11]
Caption: Anti-inflammatory mechanism of Imidazo[1,2-a]pyridine derivatives.
Caption: General workflow for in vivo efficacy studies.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibi… [ouci.dntb.gov.ua]
Cross-Reactivity Profile of Imidazo[1,2-a]pyridine-Based Compounds: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects.[1][2] While specific cross-reactivity data for Imidazo[1,2-a]pyridine-8-carboxylic acid is not extensively available in the public domain, analysis of related analogues provides valuable insights into the potential off-target profile of this chemical class. This guide offers a comparative overview of the selectivity of various imidazo[1,2-a]pyridine derivatives, supported by available experimental data, to aid researchers and drug development professionals in assessing their potential for off-target effects.
Comparative Selectivity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core has been successfully utilized to develop highly selective inhibitors for a variety of protein targets, particularly kinases. However, like many kinase inhibitors, the potential for cross-reactivity exists. The following table summarizes the selectivity profiles of several reported imidazo[1,2-a]pyridine-based inhibitors.
| Compound Class/Example | Primary Target(s) | Key Off-Targets (Selectivity) | Therapeutic Area |
| Imidazo[1,2-a]pyridine-thiophene derivatives | FLT3, FLT3 mutants | Weaker inhibition against a panel of in-house kinases.[1] | Acute Myeloid Leukemia |
| Imidazo[1,2-a]pyridines | PDGFRβ | >100-fold selectivity over cKIT and cFMS.[3] | Cancer, Fibrosis |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt1 | Sub-micromolar inhibition of Akt isoforms.[4] | Cancer |
| Thiazole-substituted Imidazo[1,2-a]pyridines | PI3Kα | Highly selective over other PI3K isoforms.[5] | Cancer |
| Imidazo[1,2-b]pyridazines | PIM Kinases | Highly selective, with cross-reactivity against only Cdc-like kinase 1 in a panel of 50 kinases.[6] | Hematopoietic Malignancies |
| Imidazo[1,2-a]pyridine-8-carboxamides | Undisclosed mycobacterial target | No activity against other gram-positive or gram-negative pathogens.[7] | Tuberculosis |
| Imidazo[1,2-a]pyridines | M. tuberculosis QcrB | Selective anti-tubercular activity with no evident cytotoxicity.[8] | Tuberculosis |
Experimental Assessment of Cross-Reactivity
A crucial step in the preclinical development of any new chemical entity is the comprehensive evaluation of its selectivity profile. Kinase profiling is a standard method to assess the cross-reactivity of kinase inhibitors against a broad panel of kinases.
Experimental Protocol: Kinase Profiling Assay (Example)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a test compound against a panel of protein kinases.
1. Reagents and Materials:
-
Test compound (e.g., Imidazo[1,2-a]pyridine derivative) dissolved in DMSO.
-
Recombinant human kinases.
-
Substrate for each kinase (peptide or protein).
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Microtiter plates (e.g., 384-well).
-
Plate reader compatible with the chosen detection method.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of the microtiter plate, add the kinase, the specific substrate, and the test compound at various concentrations. b. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase). c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction according to the manufacturer's instructions for the chosen detection kit. b. Add the detection reagent, which measures either the amount of ADP produced or the amount of remaining ATP. c. Incubate as required by the detection protocol.
-
Data Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. b. The percentage of inhibition is calculated for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Visualizing the Drug Discovery and Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for identifying a lead compound and assessing its selectivity.
Signaling Pathway Involvement
Several studies have indicated that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways implicated in cancer and inflammation. For instance, some analogues have been shown to inhibit the STAT3/NF-κB/iNOS/COX-2 signaling pathway.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of potent and, in many cases, highly selective therapeutic agents. The available data on various analogues suggest that while cross-reactivity is a possibility, careful chemical modification can lead to compounds with excellent selectivity profiles. For any novel imidazo[1,2-a]pyridine derivative, including this compound, a comprehensive off-target profiling campaign is essential to fully characterize its safety and potential for clinical development.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridine-8-carboxylic acid is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative overview of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclization of 2-Aminonicotinate | Route 2: Carbonylation of 8-Iodoimidazo[1,2-a]pyridine |
| Starting Materials | 2-Aminonicotinic acid, Chloroacetaldehyde | 2-Amino-3-iodopyridine, Chloroacetaldehyde, Carbon monoxide |
| Number of Steps | 3 | 3 |
| Key Reactions | Esterification, Cyclocondensation, Hydrolysis | Cyclocondensation, Palladium-catalyzed aminocarbonylation, Hydrolysis |
| Overall Yield | Moderate to Good (Estimated) | Good |
| Reagent Availability | Readily available | Requires handling of carbon monoxide gas |
| Scalability | Potentially high | May require specialized high-pressure equipment |
| Key Advantages | Avoids the use of expensive palladium catalysts and toxic carbon monoxide. | Well-documented with specific yields for key steps. |
| Key Disadvantages | The cyclization step may require optimization for the specific substrate. | Requires a palladium catalyst and high-pressure carbon monoxide. |
Route 1: Cyclization of Methyl 2-Aminonicotinate
This route involves the initial preparation of the pyridine precursor, methyl 2-aminonicotinate, followed by the construction of the imidazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Overall Synthesis Pathway
Caption: Synthetic pathway for Route 1.
Quantitative Data for Route 1
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | Esterification | 2-Aminonicotinic acid | Methyl 2-aminonicotinate | Methanol, H₂SO₄ (conc.), 60°C, 1.5 h (Microwave) | 93 | [1][2] |
| 2 | Cyclocondensation | Methyl 2-aminonicotinate | Methyl imidazo[1,2-a]pyridine-8-carboxylate | Chloroacetaldehyde, Ethanol, Reflux | Not explicitly reported for this substrate | - |
| 3 | Hydrolysis | Methyl imidazo[1,2-a]pyridine-8-carboxylate | This compound | LiOH or NaOH, EtOH/H₂O, Reflux | Typically high for similar esters | [3] |
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of Methyl 2-aminonicotinate [1][2]
-
To a stirred suspension of 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) at 0°C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol).
-
The reaction mixture is then irradiated in a microwave reactor at 60°C for 1.5 hours.
-
After completion, the mixture is carefully poured into ice water and neutralized with solid sodium carbonate (pH > 8).
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine and deionized water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield methyl 2-aminonicotinate.
Step 2: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate (General Procedure)
-
To a solution of methyl 2-aminonicotinate in ethanol, add chloroacetaldehyde (typically as a 50% aqueous solution).
-
The reaction mixture is heated at reflux and monitored by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.
Step 3: Synthesis of this compound (General Procedure) [3]
-
To a solution of methyl imidazo[1,2-a]pyridine-8-carboxylate in a mixture of ethanol and water, add an excess of lithium hydroxide or sodium hydroxide.
-
The mixture is heated at reflux until the ester is completely hydrolyzed (monitored by TLC).
-
The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Route 2: Carbonylation of 8-Iodoimidazo[1,2-a]pyridine
This approach builds the imidazo[1,2-a]pyridine core first, followed by a palladium-catalyzed carbonylation to introduce the carboxylic acid precursor at the 8-position, and concludes with hydrolysis.
Overall Synthesis Pathway
Caption: Synthetic pathway for Route 2.
Quantitative Data for Route 2
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | Cyclocondensation | 2-Amino-3-iodopyridine | 8-Iodoimidazo[1,2-a]pyridine | Chloroacetaldehyde, Ethanol, Reflux | 84-91 | [4] |
| 2 | Aminocarbonylation | 8-Iodoimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine-8-carboxamide | CO (30 bar), Amine, SILP-Pd catalyst, Et₃N, DMF, 100°C, 7 h | Good to Excellent | [4] |
| 3 | Hydrolysis | Imidazo[1,2-a]pyridine-8-carboxamide | This compound | Acid or Base Hydrolysis | Typically high | - |
Detailed Experimental Protocols for Route 2
Step 1: Synthesis of 8-Iodoimidazo[1,2-a]pyridine [4]
-
A mixture of 2-amino-3-iodopyridine and chloroacetaldehyde (50% aqueous solution) in ethanol is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 8-iodoimidazo[1,2-a]pyridine.
Step 2: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide [4]
-
In a high-pressure reactor, 8-iodoimidazo[1,2-a]pyridine (0.2 mmol), an amine (e.g., morpholine, 0.5 mmol), triethylamine (0.25 mmol), and a palladium catalyst (e.g., SILP-Pd with 2.8 μmol Pd-content) are combined in DMF (2 mL).
-
The reactor is pressurized with carbon monoxide (30 bar) and heated to 100°C for 7 hours.
-
After cooling and depressurization, the reaction mixture is analyzed, and the product is isolated by column chromatography.
Step 3: Synthesis of this compound (General Procedure)
-
The imidazo[1,2-a]pyridine-8-carboxamide is subjected to either acidic or basic hydrolysis.
-
For acidic hydrolysis, the amide is heated in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
For basic hydrolysis, the amide is heated in an aqueous solution of a strong base (e.g., NaOH or KOH).
-
After the reaction is complete, the mixture is cooled and neutralized to the isoelectric point of the carboxylic acid to induce precipitation.
-
The solid product is collected by filtration, washed, and dried.
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route 1 is advantageous for laboratories not equipped for high-pressure reactions and avoids the use of a palladium catalyst. However, the cyclization of methyl 2-aminonicotinate may require optimization to achieve high yields.
-
Route 2 provides a well-defined and high-yielding pathway, particularly for the key carbonylation step. The main considerations for this route are the requirement for a palladium catalyst and the handling of carbon monoxide under pressure.
The choice between these routes will ultimately depend on the specific resources, safety infrastructure, and scalability requirements of the research or production environment.
References
- 1. Methyl 2-aminonicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 2-aminonicotinate | 14667-47-1 [chemicalbook.com]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
A detailed analysis of the molecular docking of Imidazo[1,2-a]pyridine derivatives against various protein targets, providing researchers, scientists, and drug development professionals with a comparative overview of their potential therapeutic applications.
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies are crucial in understanding the binding interactions of these derivatives with their protein targets at a molecular level, thereby guiding the design of more potent and selective inhibitors. This guide provides a comparative analysis of docking studies performed on various Imidazo[1,2-a]pyridine derivatives against different protein targets, including NIMA Related Kinase 2 (Nek2), MAP/microtubule affinity-regulating kinase 4 (MARK4), and Leukotriene A4 Hydrolase (LTA4H).
Quantitative Data Summary
The following tables summarize the key quantitative data from the docking studies of Imidazo[1,2-a]pyridine derivatives against their respective protein targets. These tables facilitate a direct comparison of the binding affinities and inhibitory concentrations of the studied compounds.
Table 1: Docking and Inhibition Data for Imidazo[1,2-a]pyridine Derivatives against Nek2
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (nM) |
| MBM-17 | Nek2 | Not Reported | 3.0[1] |
| MBM-55 | Nek2 | Not Reported | 1.0[1] |
Table 2: Docking and Inhibition Data for Phenothiazine-containing Imidazo[1,2-a]pyridine Derivatives against MARK4
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) |
| 6a | MARK4 | -9.6 | 0.45 |
| 6h | MARK4 | -10.2 | 0.28 |
Note: Specific docking scores for individual compounds were not detailed in the abstract; however, the study indicated that compounds with excellent IC50 values were selected for further studies.
Table 3: Docking Data for Imidazo[1,2-a]pyridine Hybrids against LTA4H
| Compound ID | Target Protein | Binding Affinity (S score, kcal/mol) |
| HB1 | LTA4H | Not specified, but RMSD was 1.049 Å[2] |
| HB7 | LTA4H | -11.237[2] |
| Original Ligand | LTA4H | -6.908[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of in silico experiments. Below are the generalized and specific protocols for the molecular docking studies cited in this guide.
General Molecular Docking Workflow
A typical molecular docking workflow involves several key stages, from the preparation of the protein and ligand to the analysis of the docking results.
Figure 1: A generalized workflow for a typical molecular docking experiment.
Specific Docking Protocols
1. Docking of Imidazo[1,2-a]pyridine Derivatives against Nek2
While the specific docking protocol for the study by Xi et al. (2017) is not detailed in the provided information, a general protocol using a common software like AutoDock Vina can be outlined as follows:
-
Software: AutoDock Vina.
-
Protein Preparation: The crystal structure of Nek2 would be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands would be removed. Polar hydrogens and Gasteiger charges would be added using AutoDock Tools. The prepared protein structure would be saved in the PDBQT format.
-
Ligand Preparation: The 3D structures of the Imidazo[1,2-a]pyridine derivatives would be generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Gasteiger charges would be assigned, and the ligand structures would be saved in the PDBQT format.
-
Grid Box Generation: A grid box would be defined to encompass the ATP-binding site of Nek2. The center and dimensions of the grid box would be determined based on the co-crystallized ligand or through blind docking followed by analysis of the most populated clusters.
-
Docking Execution: The docking simulation would be performed using AutoDock Vina with a specified exhaustiveness value to ensure a thorough search of the conformational space.
-
Analysis: The resulting docked poses would be ranked based on their binding affinity scores. The pose with the lowest binding energy would be visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the Nek2 active site.
2. Docking of Phenothiazine-containing Imidazo[1,2-a]pyridine Derivatives against MARK4
The study on MARK4 inhibitors provides limited detail on the docking protocol in the abstract. A plausible protocol would be similar to the one described for Nek2, with the key difference being the target protein.
-
Software: A molecular docking program such as AutoDock, GOLD, or Glide would be used.
-
Protein Preparation: The crystal structure of human MARK4 would be retrieved from the PDB. The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The phenothiazine-containing Imidazo[1,2-a]pyridine derivatives would be sketched and their 3D structures generated and optimized.
-
Docking and Analysis: The ligands would be docked into the ATP-binding pocket of MARK4. The resulting poses would be scored, and the interactions of the most potent compounds would be analyzed to rationalize their high inhibitory activity.
3. Docking of Imidazo[1,2-a]pyridine Hybrids against LTA4H
This study provides more specific details about their in silico methodology.
-
Software: The specific software is not named in the abstract, but the use of an "S score" for binding affinity is mentioned.
-
Protein Preparation: The 3D structure of human LTA4H (PDB ID: 3U9W) was utilized for the docking simulations.[2] The protein would have been prepared by removing water and other non-essential molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: Ten novel Imidazo[1,2-a]pyridine hybrids (HB1-HB10) were synthesized and their structures were used for docking.
-
Docking and Analysis: The docking simulations were performed to investigate the binding interactions of the synthesized hybrids within the active site of LTA4H. The binding affinities were evaluated using the S score, and the root-mean-square deviation (RMSD) was analyzed to compare the docked poses with the original ligand.[2]
Signaling Pathway and Logical Relationships
The following diagram illustrates the general principle of structure-based drug design, a logical workflow that is central to the docking studies discussed in this guide.
Figure 2: The iterative cycle of structure-based drug design.
This guide highlights the utility of molecular docking in the exploration of Imidazo[1,2-a]pyridine derivatives as potential therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and design.
References
Selectivity Profile of Imidazo[1,2-a]pyridine-8-carboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide array of biological activities. This guide provides a comparative analysis of the selectivity profile of Imidazo[1,2-a]pyridine-8-carboxylic acid and its structurally related analogs. The information presented herein is compiled from publicly available research to facilitate further drug discovery and development efforts.
Comparative Selectivity of 8-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Primary Biological Target/Activity | Selectivity Highlights | Key Analogs |
| Imidazo[1,2-a]pyridine-8-carboxamides | Antimycobacterial (Mycobacterium tuberculosis) | Selective for M. tuberculosis with no activity observed against Gram-positive or Gram-negative pathogens[1]. | Various synthesized carboxamides[1] |
| 8-Substituted Imidazo[1,2-a]pyridines | Anti-inflammatory (STAT3/NF-κB pathway modulation) | Modulates the STAT3/NF-κB/iNOS/COX-2 signaling pathway[2]. | MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)[2] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Serotonin Receptor Agonism | Selective partial agonist for the 5-HT4 receptor[3]. | CJ-033466[3] |
| Imidazo[1,2-a]pyridine Scaffold | Various Kinases | Derivatives have shown inhibitory activity against PI3K, p38, Nek2, and NF-κB inducing kinase[4]. | Multiple derivatives[4] |
In Silico Selectivity Screening of Imidazo[1,2-a]pyridine Derivatives
Molecular docking studies have been employed to predict the binding affinities of imidazo[1,2-a]pyridine derivatives against a panel of biological targets. The following table summarizes the in silico screening results for a library of imidazo[1,2-a]pyridine compounds, providing a predictive comparison of their potential selectivity.
| Target | Docking Score (kcal/mol) - Compound 4k | Docking Score (kcal/mol) - Compound 4g | Docking Score (kcal/mol) - Compound 4l |
| Farnesyl Diphosphate Synthase | -115.14 | -113.84 | -113.59 |
| Phosphodiesterase III | -100.23 | -98.76 | -99.45 |
| CXCR4 | -105.78 | -103.21 | -104.99 |
| GABAa Receptor | -95.67 | -93.89 | -94.55 |
Note: The docking scores are from a study on 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives and are presented here as an example of in silico selectivity assessment for the broader scaffold[5][6].
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of compound selectivity. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of imidazo[1,2-a]pyridine derivatives.
Antimycobacterial Activity Assay
-
Principle: Whole-cell screening against Mycobacterium tuberculosis to determine the minimum inhibitory concentration (MIC).
-
Methodology:
-
A focused library of Imidazo[1,2-a]pyridine-8-carboxamides is synthesized.
-
The compounds are serially diluted in an appropriate medium.
-
Mycobacterium tuberculosis cultures are added to the compound dilutions.
-
Cultures are incubated under standard conditions.
-
Bacterial growth is assessed visually or using a growth indicator.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth[1].
-
Selectivity is further assessed by performing similar assays against a panel of Gram-positive and Gram-negative bacteria[1].
-
NF-κB Activity Assay (ELISA-based)
-
Principle: To quantify the DNA-binding activity of NF-κB in response to treatment with imidazo[1,2-a]pyridine derivatives.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-231, SKOV3) are cultured and treated with the test compound (e.g., MIA)[2].
-
Nuclear extracts are prepared from the treated cells.
-
An ELISA-based assay is performed using a plate coated with an oligonucleotide containing the NF-κB consensus site.
-
The active NF-κB in the nuclear extract binds to the oligonucleotide.
-
A primary antibody specific for the p65 subunit of NF-κB is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting colorimetric change is measured using a spectrophotometer to determine NF-κB activity[2].
-
Western Blot Analysis for Signaling Pathway Modulation
-
Principle: To detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with a test compound.
-
Methodology:
-
Cells are treated with the imidazo[1,2-a]pyridine derivative.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, IκBα, Bcl-2, BAX).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system[2].
-
Visualizing Molecular Pathways and Experimental Workflows
STAT3/NF-κB Signaling Pathway Modulation
Caption: Modulation of the STAT3/NF-κB pathway by an 8-substituted imidazo[1,2-a]pyridine (MIA).
General Workflow for Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a test compound.
References
- 1. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridine-8-carboxylic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 133427-08-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling. Based on available safety data sheets (SDS), this compound is classified as harmful if swallowed and may cause an allergic skin reaction.
Hazard Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |
Immediate Actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must wear the following personal protective equipment (PPE) to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid materials, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Collect all solid waste of this compound, including unused product and contaminated materials (e.g., weigh boats, filter paper), in a dedicated, compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.
Step 2: Waste Container Selection and Labeling
-
Container: Use a clearly labeled, leak-proof, and sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Harmful," "Skin Sensitizer"), and the date the waste was first added to the container.
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location away from incompatible materials.
-
Ensure the container is kept closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it has been in storage for a designated period (check your institution's guidelines, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a chemical waste collection form.
Step 5: Disposal of Empty Containers
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety guidelines and the known hazards of the compound.
Mandatory Visualization
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling Imidazo[1,2-a]pyridine-8-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for Imidazo[1,2-a]pyridine-8-carboxylic acid was not publicly available at the time of this writing. The following guidance is synthesized from the safety information for this compound hydrochloride and structurally related imidazopyridine and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified from related compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
| PPE Category | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. Goggles should meet EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact. Gloves must be inspected prior to use and proper glove removal technique should be followed. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator | To be used in case of insufficient ventilation or when handling large quantities that may generate dust. A particulate filter conforming to EN 143 is recommended if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure that a calibrated and certified chemical fume hood is available and functioning correctly.
-
An emergency eyewash station and safety shower must be readily accessible.[4]
-
Prepare all necessary equipment and reagents before commencing work.
-
-
Handling:
-
All handling of the solid compound should occur within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[3]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[2] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.[2]
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
